Coti-2
Description
Properties
IUPAC Name |
N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039455-84-9 | |
| Record name | COTI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039455849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COTI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTA1O65BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of COTI-2 as a Putative Zinc Chaperone in the Reactivation of Mutant p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional protein that has lost its tumor-suppressive activities and, in some cases, gained oncogenic functions. The restoration of wild-type function to mutant p53 represents a promising therapeutic strategy. COTI-2, a third-generation thiosemicarbaone, has emerged as a clinical-stage small molecule with the potential to reactivate mutant p53. While initially proposed to directly bind and refold the mutant protein, a compelling alternative mechanism suggests that this compound acts as a zinc chaperone, restoring the proper conformation and function of zinc-deficient p53 mutants. This technical guide provides an in-depth exploration of the core evidence supporting the role of this compound as a zinc chaperone for mutant p53, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction: The p53-Zinc Connection
The p53 protein's DNA-binding domain is stabilized by a zinc ion, which is crucial for its proper folding and transcriptional activity.[1][2] Mutations in this domain can disrupt zinc coordination, leading to protein misfolding and loss of function.[2] The concept of using small molecules to restore zinc to these mutants, thereby reactivating their tumor-suppressive functions, has gained significant traction. These molecules, termed zinc metallochaperones, represent a novel class of anti-cancer agents.[3][4]
This compound is a thiosemicarbazone derivative that has demonstrated anti-tumor activity in various cancer models, both in vitro and in vivo. While it has been shown to induce a conformational change in mutant p53 and restore its activity, the precise mechanism of action has been a subject of investigation. Recent evidence points towards a role as a zinc chaperone, a mechanism that distinguishes it from direct binders and refolders of mutant p53.
This guide will delve into the technical details of the research supporting this hypothesis, providing a comprehensive resource for researchers in the field.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, with a notable sensitivity observed in those harboring TP53 mutations. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | p53 Status | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | Mutant (R280K) | 0.05 ± 0.01 | |
| MDA-MB-468 | TNBC | Mutant (R273H) | 0.04 ± 0.01 | |
| HCC1937 | TNBC | Mutant (R248Q) | 0.06 ± 0.02 | |
| BT-549 | TNBC | Mutant (R249S) | 0.07 ± 0.02 | |
| MCF-7 | Luminal A | Wild-Type | 0.25 ± 0.05 | |
| T47D | Luminal A | Mutant (L194F) | 0.15 ± 0.03 |
TNBC: Triple-Negative Breast Cancer
Table 2: Binding Affinity of this compound to p53 Protein Domains
| Analyte | Ligand | Binding Affinity (KD) | Technique | Reference |
| Full-Length Mutant p53 | This compound | Not specified | Surface Plasmon Resonance | |
| DNA-Binding Domain of Mutant p53 | This compound | Not specified | Surface Plasmon Resonance |
Note: While the study confirmed binding, specific KD values were not provided in the abstract.
Signaling Pathways Implicated in this compound Action
This compound's mechanism of action involves a network of signaling pathways, with the reactivation of mutant p53 as a central event. The following diagrams, generated using the DOT language, illustrate these pathways.
The Zinc Chaperone Hypothesis for this compound-Mediated p53 Reactivation
This pathway illustrates the proposed mechanism where this compound facilitates the delivery of zinc to zinc-deficient mutant p53, leading to its refolding and functional restoration.
Caption: Proposed zinc chaperone mechanism of this compound.
Downstream Effects of Restored p53 Function and p53-Independent Pathways
Beyond direct p53 reactivation, this compound has been shown to modulate other critical signaling pathways, contributing to its anti-tumor effects.
Caption: Overview of this compound's dual mechanisms of action.
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Immunofluorescence Staining for p53 Conformation
This protocol is used to visualize the conformational state of the p53 protein within cells following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for wild-type (PAb1620) and mutant (PAb240) p53 conformations overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the intensity of the fluorescent signals. An increase in PAb1620 staining and a decrease in PAb240 staining suggest a refolding of mutant p53 to a wild-type conformation.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity of this compound to p53.
Protocol:
-
Chip Preparation: Immobilize recombinant full-length p53 or its DNA-binding domain onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if the reactivated p53 can bind to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 to immunoprecipitate the p53-DNA complexes.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and elute the complexes from the antibody.
-
Reverse Cross-linking: Reverse the cross-links to separate the DNA from the proteins.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., CDKN1A for p21) to quantify the amount of precipitated DNA. An enrichment of target gene promoters in the this compound treated samples compared to controls indicates restored DNA binding activity of p53.
Discussion and Future Directions
The evidence presented in this guide suggests that this compound's ability to reactivate mutant p53 may be, at least in part, attributable to its function as a zinc chaperone. The preferential sensitivity of p53-mutant cancer cells to this compound, coupled with its ability to induce a conformational shift in the p53 protein, supports this hypothesis. However, it is important to note that some studies have not observed changes in intracellular zinc levels with this compound treatment, suggesting that the mechanism may be context-dependent or that other p53-independent pathways, such as the inhibition of the PI3K/AKT/mTOR pathway, also play a significant role.
Future research should focus on:
-
Directly measuring the transfer of zinc from this compound to mutant p53 using biophysical techniques.
-
Elucidating the precise structural changes in mutant p53 upon binding to a this compound-zinc complex.
-
Investigating the efficacy of this compound in a wider range of p53 mutations , particularly those that do not directly impact the zinc-binding domain.
-
Correlating clinical trial outcomes with the p53 mutation status and zinc homeostasis in patient tumors.
Conclusion
This compound represents a promising therapeutic agent for cancers harboring TP53 mutations. The zinc chaperone hypothesis provides a compelling mechanistic framework for its p53-reactivating properties. The data and protocols outlined in this technical guide offer a valuable resource for researchers and drug developers working to advance our understanding and application of this novel anti-cancer strategy. Further investigation into the dual mechanisms of this compound will be crucial for its successful clinical development and for the identification of patient populations most likely to benefit from this therapy.
References
- 1. Restoring p53 active conformation by zinc increases the response of mutant p53 tumor cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 reactivation: The link to zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics [mdpi.com]
- 4. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Biological Activities of Coti-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
COTI-2, a third-generation thiosemicarbazone, has emerged as a promising small molecule in oncology research. Its multifaceted mechanism of action, primarily centered on the reactivation of mutant p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed biological activities of this compound. It includes a compilation of quantitative data, detailed methodologies for key experimental assays, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | [1] |
| CAS Number | 1039455-84-9 | [1] |
| Molecular Formula | C₁₉H₂₂N₆S | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Solubility | DMSO: 6.25 mg/mLDMF: 2.5 mg/mlDMF:PBS (pH 7.2) (1:4): 0.2 mg/mlWater: Insoluble | |
| SMILES | C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 |
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its potent anti-cancer effects across a wide range of human cancer cell lines.
Reactivation of Mutant p53
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function in regulating cell cycle arrest and apoptosis. This compound has been shown to reactivate certain mutant forms of p53. It is proposed to bind to the misfolded mutant p53 protein, inducing a conformational change that restores its wild-type-like structure and function. This reactivation leads to the transcriptional activation of p53 target genes, ultimately resulting in apoptosis in cancer cells harboring these mutations. Evidence suggests that this compound's efficacy is particularly pronounced in cell lines with higher endogenous levels of mutant p53 protein.
Inhibition of the PI3K/AKT/mTOR Pathway
In addition to its effects on p53, this compound also negatively modulates the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and growth. This inhibition is observed to be independent of the p53 status of the cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells where this pathway is overexpressed. The activation of AMPK and subsequent inhibition of mTOR have been identified as key events in this p53-independent mechanism.
Potential Role as a Zinc Metallochaperone
Some research suggests that this compound may function as a zinc metallochaperone. The proper folding and DNA-binding activity of wild-type p53 are dependent on a zinc ion. It is hypothesized that some p53 mutations lead to a deficient zinc-binding capacity. This compound, as a thiosemicarbazone, has the potential to chelate and transport zinc, thereby restoring the necessary zinc levels for the correct folding and function of mutant p53. However, other studies have indicated that the action of this compound in certain cancer cell lines may be independent of zinc chelation.
A visual representation of the proposed mechanisms of action of this compound is provided below.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent efficacy, particularly in cell lines harboring p53 mutations.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| PCI13 Isogenic Panel | Head and Neck Squamous Cell Carcinoma | Various | 1.4 - 13.2 | |
| TNBC Cell Lines | Triple-Negative Breast Cancer | Mutant | Lower than WT | |
| Non-TNBC Cell Lines | Breast Cancer | Wild-Type | Higher than Mutant | |
| 5637 | Bladder Cancer | - | 526 | |
| T24 | Bladder Cancer | - | 532 | |
| SW480 | Colorectal Cancer | - | 560 | |
| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Various | 9.6 - 370.0 |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate Head and Neck Squamous Cell Carcinoma (HNSCC) cells in 6-well plates at predetermined densities.
-
Treatment: Concurrently expose the cells to a range of this compound concentrations (e.g., 0.01–40 nmol/L) for 24 hours. For combination studies, co-treat with agents like cisplatin (e.g., 0.1–2 μmol/L) or expose to radiation (e.g., 2, 4, or 6 Gy) following this compound treatment.
-
Incubation: After treatment, replace the medium and incubate the plates for a period sufficient for colony formation (typically 1-3 weeks, depending on the cell line).
-
Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
References
Coti-2: A Dual-Action Inhibitor of the PI3K/AKT/mTOR Pathway and Reactivator of Mutant p53
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Coti-2, a third-generation thiosemicarbazone, is an orally available small molecule investigational drug that has demonstrated significant preclinical anti-cancer activity. Its multifaceted mechanism of action, which involves both the restoration of wild-type function to mutant p53 and the inhibition of the critical PI3K/AKT/mTOR signaling pathway, positions it as a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its interaction with the PI3K/AKT/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-neoplastic effects through a dual mechanism, targeting two of the most frequently dysregulated pathways in human cancers.
1.1. Reactivation of Mutant p53:
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its tumor-suppressive functions and, in some cases, the gain of oncogenic functions. This compound has been shown to bind to misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type structure and function.[1][2] This reactivation of p53's tumor suppressor activity can lead to the induction of apoptosis in cancer cells harboring p53 mutations.[3]
1.2. Inhibition of the PI3K/AKT/mTOR Pathway:
Independent of its effects on p53, this compound negatively modulates the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is constitutively active in a wide range of cancers. This compound's inhibitory action on this pathway contributes to its broad anti-cancer activity, even in cancers with wild-type p53.[5] Some studies suggest that this compound's effect on this pathway may be mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.
An alternative, yet not mutually exclusive, proposed mechanism is that this compound may act as a zinc metallochaperone, restoring zinc ions to mutant p53, which is crucial for its proper folding and function.
Quantitative Data on this compound's In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in cell lines with mutant p53.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ||||
| PCI13-pBabe | HNSCC | Null | ~20 | |
| PCI13-wtp53 | HNSCC | Wild-Type | ~30 | |
| PCI13-G245D | HNSCC | Mutant | ~15 | |
| PCI13-R175H | HNSCC | Mutant | ~10 | |
| Triple-Negative Breast Cancer (TNBC) | ||||
| MDA-MB-231 | TNBC | Mutant | ~50-100 | |
| BT-549 | TNBC | Mutant | ~50-100 | |
| HCC1937 | TNBC | Mutant | ~100-200 | |
| Other Cancers | ||||
| A2780 | Ovarian | Mutant | Not Specified | |
| HT-29 | Colorectal | Mutant | Not Specified | |
| SHP-77 | Small Cell Lung | Not Specified | Not Specified |
Preclinical In Vivo Efficacy
Xenograft models have demonstrated this compound's ability to inhibit tumor growth in vivo.
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HT-29 | 10 mg/kg this compound, 5 days/week | Significant tumor growth delay compared to vehicle control. | |
| Small Cell Lung Cancer | SHP-77 | 3 mg/kg this compound | Significant tumor growth inhibition. | |
| HNSCC | PCI13-G245D | 75 mg/kg this compound | Potentiation of response to cisplatin and radiation. |
Signaling Pathways and Logical Relationships
To visualize the complex interactions of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's dual mechanism targeting mutant p53 and the PI3K/AKT/mTOR pathway.
Caption: A generalized experimental workflow for evaluating this compound's efficacy.
Caption: The synergistic antitumor effect of this compound's dual mechanisms of action.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
5.1. Cell Viability (MTT) Assay:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.
5.2. Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), total p70S6K, phospho-p70S6K (Thr389), total 4E-BP1, and phospho-4E-BP1 (Thr37/46) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
5.3. Immunofluorescence for p53 Conformation:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking and Antibody Staining: Block with 1% BSA and incubate with primary antibodies specific for mutant p53 (e.g., PAb240) and wild-type p53 (e.g., PAb1620) conformations.
-
Secondary Antibody and Counterstaining: Incubate with fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. A shift from mutant to wild-type conformation is indicated by a decrease in PAb240 staining and an increase in PAb1620 staining.
5.4. In Vivo Xenograft Tumor Model:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry). Compare the tumor growth rates between the treated and control groups.
Clinical Development
This compound has entered Phase I clinical trials to evaluate its safety, tolerability, and recommended Phase 2 dose in patients with advanced or recurrent gynecologic and head and neck cancers (NCT02433626). Early results suggest that this compound is generally safe and well-tolerated, with signs of clinical activity observed.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action that addresses two of the most fundamental alterations in cancer biology: mutant p53 and aberrant PI3K/AKT/mTOR signaling. The preclinical data strongly support its continued development, and the ongoing clinical trials will be crucial in determining its therapeutic potential in a clinical setting. This guide provides a foundational understanding of this compound's core pharmacology for researchers and drug development professionals interested in this innovative therapeutic candidate.
References
- 1. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Pharmacology of Coti-2
Abstract
This compound is an orally available, third-generation thiosemicarbazone demonstrating significant potential as an anti-cancer agent. Preclinical investigations reveal a novel dual mechanism of action involving the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its efficacy in a broad range of cancer models, detailing key experimental protocols, and presenting quantitative data from in vitro and in vivo studies. The evidence suggests this compound is a highly potent agent, both as a monotherapy and in combination with standard-of-care treatments, with a favorable safety profile.[4][5]
Introduction
The tumor suppressor gene, TP53, is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all cases. These mutations not only abrogate the protein's tumor-suppressive functions but can also confer new oncogenic "gain-of-function" properties, promoting tumor progression and therapeutic resistance. This compound emerged from in silico drug design as a small molecule engineered to restore the wild-type structure and function of mutant p53 proteins, representing a promising targeted therapeutic strategy. Extensive preclinical evaluation has shown that this compound is effective against a diverse group of human cancer cell lines at nanomolar concentrations and demonstrates significant tumor growth inhibition in multiple xenograft models with good tolerability.
Mechanism of Action
The anti-neoplastic activity of this compound is attributed to a multi-faceted mechanism that engages key pathways in cancer cell survival and proliferation.
-
Mutant p53 Reactivation: The primary mechanism involves the binding of this compound to misfolded, mutant p53 proteins. This interaction induces a conformational change, restoring the wild-type DNA-binding properties and transcriptional activity of p53. The reactivated p53 can then induce apoptosis and regulate its target genes to suppress tumor growth. Studies in triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC) have confirmed that this compound treatment leads to a conformational shift in mutant p53 toward a wild-type state.
-
PI3K/AKT/mTOR Pathway Inhibition: this compound also functions as a negative regulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently overactive in cancer, promoting cell growth and survival. This inhibition occurs independently of p53 status and contributes to the broad efficacy of the compound.
-
Induction of DNA Damage and Replication Stress: Mechanistic studies have shown that this compound increases markers of DNA damage and replication stress, such as the phosphorylation of γH2AX and Chk1. This leads to cell cycle perturbations and the subsequent induction of apoptosis and/or cellular senescence.
These interconnected mechanisms allow this compound to exert potent cytotoxic effects through both p53-dependent and p53-independent pathways.
References
Coti-2: A Computationally-Driven Approach to Cancer Therapy
A Technical Whitepaper on the Discovery and Preclinical Validation of a Novel Anti-Cancer Agent
Abstract
In the landscape of oncology drug discovery, the demand for novel therapeutics with high efficacy and low toxicity remains a critical challenge. High-throughput screening and traditional drug development pipelines are often resource-intensive and carry high failure rates in clinical trials.[1][2] Addressing this challenge, Coti-2, a third-generation thiosemicarbazone, was identified and optimized using the proprietary CHEMSAS® computational platform.[1][2][3] This document provides a technical overview of the CHEMSAS® discovery process, the preclinical validation of this compound, its multifaceted mechanism of action, and detailed experimental protocols. This compound has demonstrated potent anti-tumor activity across a wide range of human cancer cell lines, both in vitro and in vivo, with a favorable safety profile.
The CHEMSAS® Computational Discovery Engine
CHEMSAS® (Computational Heuristics for Evaluating Molecular Structure Activity and Safety) is a sophisticated, multi-stage computational platform that leverages a hybrid of machine learning and proprietary algorithms to predict the biological activity of molecular structures. This in silico approach accelerates the identification of promising drug candidates by modeling physicochemical properties, biological efficacy, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
The platform applies a series of proprietary algorithms to complex 3D molecular structures to generate unique 2D data patterns composed of over 250 descriptors. These patterns are then utilized to develop predictive models that correlate molecular structure with specific biological targets and properties, which would traditionally necessitate extensive and time-consuming in vitro or in vivo testing. The iterative process of design, prediction, and refinement within CHEMSAS® led to the identification and optimization of this compound as a lead candidate from a library of novel compounds.
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines, with most exhibiting sensitivity in the nanomolar range. The anti-proliferative activity of this compound appears to be independent of the tissue of origin and the genetic makeup of the cancer cells.
Comparative Efficacy
In comparative studies, this compound has shown superior activity against various cancer cell lines when compared to standard-of-care chemotherapeutic agents and targeted therapies. For instance, in human glioblastoma cell lines U87-MG and SNB-19, this compound exhibited a significantly lower IC50 value than cisplatin and BCNU.
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | BCNU IC50 (µM) |
| U87-MG | Glioblastoma | ~50 | >10 | >100 |
| SNB-19 | Glioblastoma | ~75 | >10 | >100 |
| SF-268 | Glioblastoma | ~60 | - | - |
| SF-295 | Glioblastoma | ~80 | - | - |
| Table 1: Comparative IC50 values of this compound, Cisplatin, and BCNU in human glioblastoma cell lines. |
Induction of Apoptosis
The primary mechanism of this compound-induced cell death is through the induction of apoptosis. In SHP-77 small cell lung cancer (SCLC) cells, treatment with this compound at concentrations around the IC50 value resulted in early apoptosis in 40-47% of the cell population. At the IC90 concentration, a significant increase in both early and late-stage apoptosis/necrosis was observed.
Mechanism of Action
The mechanism of action of this compound is multifaceted, involving both p53-dependent and p53-independent pathways. While initial studies indicated that this compound is not a traditional kinase or Hsp90 inhibitor, further research has elucidated its role in modulating key signaling pathways implicated in cancer progression.
Modulation of the p53 Pathway
The tumor suppressor protein p53 is mutated in over 50% of all human cancers. This compound has been shown to restore the normal function of mutant p53 proteins. It is proposed that this compound acts as a zinc metallochaperone, replenishing zinc ions that are crucial for the proper folding and DNA-binding activity of p53. This restoration of wild-type p53 function reactivates its ability to induce apoptosis in cancer cells. This compound has also demonstrated efficacy in cell lines with wild-type p53, suggesting additional mechanisms of action.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound negatively modulates the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. This inhibition appears to be independent of the p53 status of the cancer cells. The compound has been observed to decrease the phosphorylation of Akt, a key downstream effector in this pathway.
Induction of DNA Damage and Replication Stress
In head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to increase the levels of DNA damage and replication stress markers. This leads to the induction of apoptosis and cellular senescence.
In Vivo Efficacy and Safety
Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable safety profile of this compound. The compound is orally bioavailable and well-tolerated in mice. In xenograft models of various human cancers, including colon, lung, and breast cancer, this compound treatment resulted in significant inhibition of tumor growth.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or control vehicle (DMSO) for 72 hours.
-
Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis (GraphPad Prism).
Apoptosis Assay
-
Cell Treatment: SHP-77 cells are treated with this compound at IC50 and IC90 concentrations for 48 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and 7-AAD (7-aminoactinomycin D) using a commercially available kit (e.g., from BD Biosciences) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing early apoptosis (Annexin V-positive, 7-AAD-negative) and late apoptosis/necrosis (Annexin V-positive, 7-AAD-positive).
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for the desired time points, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, p53, and a loading control like β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, a novel anti-cancer agent discovered through the innovative CHEMSAS® computational platform, has demonstrated significant preclinical potential. Its broad-spectrum efficacy, favorable safety profile, and multifaceted mechanism of action, targeting both the p53 and PI3K/Akt/mTOR pathways, position it as a promising candidate for further clinical development. The synergy of computational drug design with rigorous preclinical validation exemplifies a modern, efficient approach to oncology drug discovery.
References
- 1. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
In Vitro Characterization of Coti-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coti-2, a novel third-generation thiosemicarbazone, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its core signaling pathways. This compound is an orally available small molecule that has demonstrated potent anti-tumor activity across a range of human cancer cell lines.[3][4] Its primary mechanisms of action include the reactivation of mutant p53, inhibition of the PI3K/AKT/mTOR signaling pathway, and activation of the AMPK pathway, leading to cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines, demonstrating potent anti-proliferative activity at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| 5637 | Bladder Cancer | Mutant | 0.526 | |
| T24 | Bladder Cancer | Mutant | 0.532 | |
| HNSCC PCI13-pBabe | Head and Neck Squamous Cell Carcinoma | Null | Not explicitly stated, but sensitive in nanomolar range | |
| HNSCC PCI13-G245D | Head and Neck Squamous Cell Carcinoma | Mutant (G245D) | Not explicitly stated, but sensitive in nanomolar range | |
| U87-MG | Glioblastoma | Wild-Type | Low nanomolar range | |
| SNB-19 | Glioblastoma | Mutant | Low nanomolar range | |
| SF-268 | Glioblastoma | Mutant | Low nanomolar range | |
| SF-295 | Glioblastoma | Mutant | Low nanomolar range | |
| SHP-77 | Small Cell Lung Cancer | Not specified | Low nanomolar range |
Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. These are visually represented below using the DOT language.
p53 Reactivation Pathway
This compound has been shown to bind to and restore the wild-type conformation and function of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in apoptosis and cell cycle arrest.
PI3K/AKT/mTOR Inhibition Pathway
This compound also functions as a negative modulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell proliferation and survival.
AMPK Activation Pathway
Pharmacoproteomic profiling has revealed that this compound leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below, based on published studies characterizing this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: HNSCC cells are seeded in 6-well plates at predetermined densities to ensure the formation of distinct colonies.
-
Treatment: Cells are exposed to a range of this compound concentrations (typically 0.01–40 nmol/L) for 24 hours. For combination studies, this compound is concurrently applied with other agents like cisplatin (0.1–2 µmol/L).
-
Incubation: Following treatment, the media is replaced, and the plates are incubated for 7-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution such as 10% buffered formalin and stained with a solution like 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated controls.
Western Blot Analysis
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound (e.g., 1.0 μmol/L) for specified durations (e.g., 16 or 48 hours). Whole-cell lysates are then prepared using an appropriate lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies targeting proteins of interest (e.g., p-AMPK, p-mTOR, cleaved caspase-3). Following washes, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify protein expression levels.
Apoptosis Assay
Apoptosis assays are utilized to quantify the extent of programmed cell death induced by this compound.
Workflow:
Protocol:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Staining: Both adherent and floating cells are collected and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
The in vitro characterization of this compound reveals a potent anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to reactivate mutant p53, inhibit the PI3K/AKT/mTOR pathway, and activate the AMPK pathway underscores its therapeutic potential in a variety of malignancies. The experimental protocols detailed herein provide a foundation for further research and development of this promising compound.
References
- 1. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Coti-2: A Deep Dive into Its Apoptotic Induction in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Coti-2, a third-generation thiosemicarbazone, has emerged as a promising anti-cancer agent with a unique dual mechanism of action that induces apoptosis in a wide range of human cancer cell lines.[1][2] Developed through in silico drug design, this compound has demonstrated potent cytotoxic effects at nanomolar concentrations, both in vitro and in vivo, while maintaining a favorable toxicity profile.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action: A Dual Approach to Apoptosis
This compound's efficacy stems from its ability to induce apoptosis through both p53-dependent and p53-independent pathways, making it a versatile candidate for treating cancers with varying p53 mutational statuses.[3]
p53-Dependent Apoptosis
A primary mechanism of this compound is its ability to reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers. This compound binds to misfolded mutant p53 proteins, inducing a conformational change that restores its wild-type function. This reactivation of p53 initiates a downstream signaling cascade leading to apoptosis. Studies in triple-negative breast cancer (TNBC) cell lines, which often harbor p53 mutations, have shown that this compound treatment leads to an increase in the wild-type conformation of p53, coinciding with the induction of apoptosis.
p53-Independent Apoptosis
Crucially, this compound's cytotoxic effects are not limited to cancers with mutant p53. It has been shown to induce apoptosis in cancer cells irrespective of their p53 status, including those with wild-type p53 and p53-null cells. This p53-independent mechanism is largely attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway. By negatively modulating the phosphorylation of AKT, this compound disrupts this critical cell survival pathway. The inhibition of AKT leads to reduced phosphorylation of caspase-9, an event that would otherwise impede its auto-proteolytic activation and the subsequent activation of caspase-3, a key executioner of apoptosis. Furthermore, in Head and Neck Squamous Cell Carcinoma (HNSCC), this compound has been shown to activate AMPK and inhibit the mTOR pathway, contributing to its anti-tumor effects. In acute myeloid leukemia (AML) cells, this compound induces mitochondrial apoptosis in a manner dependent on BCL-2 and BCL-XL expression, but not MCL1 expression or p53 activation.
Quantitative Analysis of this compound Efficacy
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, highlighting its potent apoptotic-inducing capabilities.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |
| MOLM-14 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |
| THP-1 | Acute Myeloid Leukemia | Mutant | ~20.2 ± 11.5 | |
| Kasumi-1 | Acute Myeloid Leukemia | Mutant | ~20.2 ± 11.5 | |
| KG-1 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |
| U937 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |
| HL-60 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |
| TNBC cell lines | Triple-Negative Breast Cancer | Mutant | Lower than p53 WT | |
| Non-TNBC cell lines | Breast Cancer | Wild-Type | Higher than p53 mutant |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration | Apoptosis Induction | Reference |
| SHP-77 | Small Cell Lung Cancer | Approx. IC50 | 40-47% early apoptosis | |
| SHP-77 | Small Cell Lung Cancer | IC90 | Majority in early and late apoptosis/necrosis | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent | Increased apoptosis | |
| Primary AML cells | Acute Myeloid Leukemia | Not specified | 40.3 ± 6.4% (p53 WT) | |
| Primary AML cells | Acute Myeloid Leukemia | Not specified | 48.0 ± 17.7% (p53 MUT) |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the apoptotic effects of this compound.
Annexin V and 7-AAD Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Plate cancer cells at a suitable density and treat with varying concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently harvest the cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and 7-AAD negative, early apoptotic cells are Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells are both Annexin V and 7-AAD positive.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of key proteins involved in the apoptotic signaling pathways.
-
Cell Lysis: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-caspase-9, total caspase-9, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 4-7 days).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence or absorbance of the samples using a plate reader. The signal is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's p53-dependent apoptotic pathway.
Caption: this compound's p53-independent apoptotic pathway via PI3K/AKT inhibition.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to induce apoptosis through both p53-dependent and -independent mechanisms provides a strong rationale for its application in a broad spectrum of cancers. The quantitative data consistently demonstrates its high potency, and the well-defined experimental protocols offer a clear path for further investigation. The ongoing clinical trials will be crucial in translating the promising preclinical findings into tangible benefits for cancer patients. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the compelling science behind this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
COTI-2 In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
COTI-2 is a third-generation thiosemicarbazone, developed through in silico computational methods, that has demonstrated potent anti-cancer activity in a wide range of human cancer cell lines.[1][2] It is an orally available small molecule that functions primarily through the reactivation of mutant forms of the p53 tumor suppressor protein.[3][4] Upon binding to misfolded mutant p53, this compound induces a conformational change that restores its wild-type, tumor-suppressive functions, leading to the induction of apoptosis. Additionally, this compound exhibits p53-independent mechanisms of action, notably by negatively modulating the PI3K/AKT/mTOR signaling pathway and activating AMPK, which contributes to its efficacy in cancer cells with wild-type or null p53 status. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: Summary of this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in various human cancer cell lines, demonstrating its potent activity at nanomolar concentrations.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference |
| TNBC Cell Lines | ||||
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Value not specified | |
| HCC1937 | Triple-Negative Breast Cancer | Mutant | Value not specified | |
| BT-549 | Triple-Negative Breast Cancer | Mutant | Value not specified | |
| Non-TNBC Lines | ||||
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Value not specified | |
| HNSCC Cell Lines | ||||
| PCI13-pBabe | Head and Neck Squamous Cell | Null | ~10-20 nM | |
| PCI13-wtp53 | Head and Neck Squamous Cell | Wild-Type | ~10-20 nM | |
| PCI13-G245D | Head and Neck Squamous Cell | Mutant | ~5-15 nM | |
| Glioblastoma Lines | ||||
| U87-MG | Glioblastoma | Wild-Type | Value not specified | |
| SNB-19 | Glioblastoma | Mutant | Value not specified | |
| Other Cell Lines | ||||
| SHP-77 | Small Cell Lung Cancer | Mutant | Value not specified | |
| HCT-115 | Colorectal Carcinoma | Wild-Type | Value not specified | |
| OVCAR-3 | Ovarian Adenocarcinoma | Mutant | Value not specified |
Note: Many studies confirm nanomolar sensitivity but do not specify exact IC₅₀ values in the main text. The provided ranges for HNSCC lines are estimated from published survival curves. Triple-negative breast cancer (TNBC) cell lines and those with mutant p53 have been shown to be significantly more responsive to this compound.
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.
a. MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 1.0 mmol/L stock solution of this compound in DMSO and store at -20°C. On the day of the experiment, create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
b. Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a low, predetermined density (e.g., 200-1000 cells/well) to ensure colonies form from single cells without overlapping.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a dose range of 0.01–40 nmol/L) for 24 hours.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Apoptosis Detection Assays
This compound induces cell death primarily through apoptosis. The following protocol is used to quantify apoptotic cells.
a. Annexin V & 7-AAD Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a viability dye that is excluded from live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells (e.g., SHP-77) in 6-well plates and treat with various concentrations of this compound (e.g., IC₅₀ and IC₉₀ concentrations) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Mechanism of Action Studies
These assays help elucidate the molecular pathways affected by this compound.
a. Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways modulated by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 36 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for this compound analysis include:
-
p53 Pathway: Total p53, p21
-
PI3K/AKT Pathway: Phospho-Akt (p-Akt), Total Akt, Phospho-mTOR (p-mTOR), Total mTOR
-
Apoptosis: Cleaved Caspase-9, Cleaved Caspase-3
-
Stress Response: Phospho-AMPK (p-AMPK), Total AMPK
-
Loading Control: GAPDH or β-actin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Reactivating Mutant p53 | PDF [slideshare.net]
Application Notes and Protocols: Determination of Coti-2 IC50 Values in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coti-2 is a third-generation thiosemicarbazone, a class of compounds known for their metal-chelating properties and anti-cancer activity.[1][2] Developed through computational analysis, this compound has demonstrated significant efficacy against a wide range of human cancer cell lines, both in vitro and in vivo.[3] Its primary mechanisms of action are believed to be the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5] This dual-action approach makes this compound a promising therapeutic candidate, particularly for cancers harboring p53 mutations, such as certain types of triple-negative breast cancer (TNBC), which currently lack targeted therapies.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit a biological process by 50%. This document provides detailed protocols for determining the IC50 value of this compound in various cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.
In Vitro Efficacy of this compound: IC50 Values
The cytotoxic activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The IC50 values are generally in the nanomolar to low micromolar range, highlighting its high potency. Efficacy has been observed in cell lines derived from glioblastoma, colorectal cancer, small cell lung cancer, breast cancer, ovarian cancer, and bladder cancer. Notably, TNBC cell lines and those with mutant p53 have shown significant sensitivity to this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| Glioblastoma | |||
| U87-MG | Glioblastoma | Wild-Type | ~0.1 - 0.2 |
| SNB-19 | Glioblastoma | Mutant | ~0.1 - 0.2 |
| SF-268 | Glioblastoma | Mutant | ~0.1 - 0.2 |
| SF-295 | Glioblastoma | Mutant | ~0.1 - 0.2 |
| Colorectal Cancer | |||
| SW480 | Colorectal Adenocarcinoma | Mutant | 0.56 |
| Bladder Cancer | |||
| 5637 | Bladder Carcinoma | Mutant | 0.526 |
| T24 | Bladder Carcinoma | Mutant | 0.532 |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | < 0.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | < 0.5 |
| BT-549 | Triple-Negative Breast Cancer | Mutant | < 0.5 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian Adenocarcinoma | Mutant | < 0.5 |
| Small Cell Lung Cancer | |||
| SHP-77 | Small Cell Lung Cancer | Mutant | < 0.5 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The values presented are derived from multiple sources for comparative purposes.
Experimental Protocols: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
3.1. Materials and Reagents
-
Selected cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
3.2. Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture adherent cancer cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Dilute the cells in fresh medium to a final concentration of 1 x 10^5 cells/mL (or as optimized for the specific cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well). Include wells for "vehicle control" (cells + medium with DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
This compound Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
After 24 hours of cell adherence, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various this compound concentrations to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Absorbance Reading:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
3.3. Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).
-
The IC50 value is the concentration of this compound that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism is commonly used for this analysis.
-
Mechanism of Action and Signaling Pathways
This compound's anti-cancer activity stems from its ability to modulate two critical cellular pathways.
4.1. Mutant p53 Reactivation The p53 protein is a crucial tumor suppressor, but it is frequently mutated in cancer, leading to a loss of its protective functions. This compound is designed to bind to certain misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type function. This reactivation can trigger downstream p53-dependent processes like apoptosis (programmed cell death) and cell cycle arrest.
4.2. PI3K/AKT/mTOR Pathway Inhibition The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to reduced cell proliferation and survival. This action is often independent of p53 status, providing a second mechanism to combat cancer cells and explaining its efficacy in cells with wild-type or null p53.
Visualizations
Caption: A step-by-step workflow for the MTT assay to determine IC50 values.
Caption: The dual mechanism of action of this compound.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Coti-2 Xenograft Mouse Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of preclinical xenograft mouse model studies involving Coti-2, a novel small molecule anti-cancer agent. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the in vivo evaluation of this compound.
Introduction
This compound is a third-generation thiosemicarbazone that has demonstrated potent anti-cancer activity across a broad range of human cancer cell lines, both in vitro and in vivo.[1][2] Preclinical studies suggest that this compound's mechanism of action involves the restoration of mutant p53 protein function and modulation of the PI3K/AKT/mTOR signaling pathway, ultimately leading to cancer cell apoptosis.[1][2][3] This document details the experimental protocols for evaluating this compound in xenograft mouse models and summarizes the key quantitative findings from these studies.
Data Presentation: Summary of this compound Efficacy in Xenograft Models
The following tables summarize the quantitative data from various this compound xenograft mouse model studies, showcasing its efficacy in inhibiting tumor growth across different cancer types.
Table 1: this compound Monotherapy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Route | Key Efficacy Results | Reference |
| Colorectal Cancer | HT-29 | NCr-nu | 10 mg/kg, IP, 5 days/week for 7 weeks | Significantly inhibited tumor growth. Control tumors reached 618 mm³ in 32 days, while this compound treated tumors took 48 days to reach a similar volume. | |
| Small Cell Lung Cancer | SHP-77 | NCr-nu | 3 mg/kg, IP | Significantly inhibited tumor growth compared to cisplatin and paclitaxel. | |
| Glioblastoma | U87-MG | Nude | 8 mg/kg, PO | Delayed tumor xenograft growth. Control tumors reached 828 mm³ in 5 days, while this compound treated tumors took 10 days. | |
| Breast Cancer | MDA-MB-231 | Nude | Not specified, PO | Significantly reduced tumor growth. | |
| Ovarian Cancer | OVCAR-3 | Nude | Not specified, IV & PO | Effectively inhibited tumor growth regardless of administration route. IV administration led to tumor regression. | |
| Acute Lymphoblastic Leukemia | Jurkat | Nude | 10 mg/kg, IP, 5 days/week for 7 weeks | Significantly inhibited tumor growth. |
Table 2: this compound Combination Therapy in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
| Cell Line | Mouse Model | Combination Treatment | Key Efficacy Results | Reference |
| PCI13-wtp53 | Orthotopic | This compound (75 mg/kg) + Cisplatin (4 mg/kg) | Combination significantly reduced oral tumor growth compared to cisplatin alone. | |
| PCI13-G245D | Orthotopic | This compound (75 mg/kg) + Cisplatin (4 mg/kg) | Combination significantly reduced oral tumor growth compared to cisplatin alone. | |
| PCI13-G245D & HN31 | Orthotopic | This compound + Radiation | Combination showed significant tumor growth delay compared to untreated controls. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in xenograft mouse models, based on published studies.
Protocol 1: General Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent.
Materials:
-
Human cancer cell lines (e.g., HT-29, SHP-77, U87-MG, OVCAR-3, Jurkat)
-
Immunocompromised mice (e.g., NCr-nu, athymic nude mice)
-
This compound compound
-
Vehicle control (e.g., saline)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture selected human cancer cell lines under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10⁶ to 5 x 10⁶ cells per 100-200 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank or hind leg of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~200-300 mm³ or 75-100 mm³). Measure tumor dimensions every 4-5 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-7 mice per group).
-
This compound Administration:
-
Prepare this compound solution in the appropriate vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral, or intravenous injection). Dosing and schedule will vary based on the specific study design (e.g., 10 mg/kg, 5 days a week for 7 weeks).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and animal weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for cleaved caspase-3, TUNEL assay).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Protocol 2: Orthotopic Oral Cancer Mouse Model for Combination Studies
Objective: To evaluate the efficacy of this compound in combination with standard-of-care therapies like cisplatin or radiation in a more clinically relevant model.
Materials:
-
HNSCC cell lines (e.g., PCI13-wtp53, PCI13-G245D)
-
Athymic nude mice
-
This compound compound
-
Cisplatin
-
Radiation source
-
Surgical tools for orthotopic injection
Procedure:
-
Cell Preparation: Prepare HNSCC cells as described in Protocol 1.
-
Orthotopic Injection: Inject approximately 30 x 10³ cells into the tongues of male athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to establish for 8-10 days until they reach a size of approximately 1-3 mm³ (for cisplatin combination) or 10-20 mm³ (for radiation combination).
-
Animal Randomization: Randomize mice into different treatment groups (e.g., Control, this compound alone, Cisplatin/Radiation alone, this compound + Cisplatin/Radiation).
-
Treatment Administration:
-
This compound: Administer this compound at the specified dose (e.g., 75 mg/kg).
-
Cisplatin: Administer cisplatin at the specified dose (e.g., 4 mg/kg).
-
Radiation: Deliver radiation to the tumor site as per the experimental design.
-
-
Data Collection and Analysis:
-
Monitor tumor growth and animal body weight.
-
Assess survival benefits.
-
Perform statistical analysis to compare tumor volumes and survival between the different treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for xenograft studies.
Caption: Proposed mechanism of action of this compound.
Caption: Generalized experimental workflow for this compound xenograft studies.
References
Coti-2 Administration in Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Coti-2, a novel thiosemicarbazone derivative with promising anti-cancer activity, in various preclinical animal models. The detailed protocols and summary data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Summary of this compound Administration in Animal Models
This compound has been evaluated in numerous xenograft mouse models of human cancers, demonstrating significant anti-tumor activity when administered through various routes, including intravenous (IV), intraperitoneal (IP), and oral (PO). The choice of administration route often depends on the specific experimental goals, such as investigating efficacy, pharmacokinetics, or toxicity.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound administration in animal models.
Table 1: Intravenous (IV) Administration of this compound
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Frequency | Key Outcomes |
| NIH III nu/nu mice | Ovarian Cancer (OVCAR-3) | 20 | 3 times per week | Tumor regression observed[1]. |
Table 2: Intraperitoneal (IP) Administration of this compound
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Frequency | Key Outcomes |
| NCr-nu mice | Colorectal Cancer (HT-29) | 10 | 5 days a week for 7 weeks | Significant tumor growth inhibition[2][3]. |
| NCr-nu mice | Small Cell Lung Cancer (SHP-77) | 3 | Every other day | Significant tumor growth inhibition[4]. |
| Nude mice | Bladder Cancer (T24) | 3 | Every other day (8 injections) | Significantly reduced tumor volume and weight[5]. |
| NCr-nu mice | Glioblastoma (U87-MG) | 8 | 3 times per week | Delayed tumor growth. |
Table 3: Oral (PO) Administration of this compound
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Frequency | Key Outcomes |
| NIH III nu/nu mice | Ovarian Cancer (OVCAR-3) | 75 | 5 times per week | Stable tumor volumes over 60 days. |
| NCr-nu mice | Breast Cancer (MDA-MB-231) | Not specified | Not specified | Delayed tumor xenograft growth. |
| Athymic nude mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | 75 | Not specified | Significant effects on tumor growth. |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice via oral gavage, intravenous injection, and intraperitoneal injection. These are generalized protocols and may require optimization based on specific experimental designs and institutional guidelines.
Protocol 1: Oral Administration of this compound via Gavage
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound formulation (see formulation notes below)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip)
-
Syringes (1 ml)
-
Animal scale
-
70% ethanol
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Gavage Needle Selection and Measurement: Select a gavage needle of the appropriate length. To ensure the needle reaches the stomach without causing perforation, measure the distance from the corner of the mouse's mouth to the last rib. Mark the needle to indicate the maximum insertion depth.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
Protocol 2: Intravenous Administration of this compound via Tail Vein
Objective: To deliver this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound formulation (sterile)
-
Sterile syringes (e.g., 0.5-1 ml) with fine-gauge needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
-
PPE
Procedure:
-
Animal and Formulation Preparation: Warm the this compound solution to room temperature. To aid in vein dilation, warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes. Be careful not to overheat the animal.
-
Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Vein Identification: Disinfect the tail with 70% ethanol. The lateral tail veins are located on either side of the tail.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein. A successful insertion may result in a small "flash" of blood in the needle hub.
-
Administration: Slowly inject the this compound formulation. If swelling or resistance is observed, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically around 5 ml/kg.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal Administration of this compound
Objective: To administer this compound into the peritoneal cavity, allowing for absorption into the systemic circulation.
Materials:
-
This compound formulation
-
Sterile syringes (e.g., 1 ml) with needles (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
PPE
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose volume.
-
Restraint: Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen. Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Disinfect the injection site. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Before injecting, gently aspirate to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.
-
Administration: Slowly inject the this compound formulation into the peritoneal cavity.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse effects.
This compound Formulation for In Vivo Studies
The vehicle used for this compound formulation can vary depending on the administration route and the study. Published studies have mentioned the following:
-
For in vitro studies , this compound was prepared as a 1.0 mmol/L stock solution in DMSO.
-
For intraperitoneal injection in a bladder cancer model , this compound was dissolved in DMSO and then diluted in mineral oil to a final concentration of 10 mg/ml.
-
For intravenous and oral administration in an ovarian cancer model , a phosphate-citrate buffer (pH 3) was used as the control vehicle.
It is crucial to ensure the final formulation is sterile for intravenous and intraperitoneal injections and that the concentration of solvents like DMSO is kept at a non-toxic level.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily centered on the reactivation of mutant p53 and the modulation of the AMPK/mTOR signaling pathway.
-
p53 Reactivation: this compound is a thiosemicarbazone that can act as a zinc metallochaperone. It is proposed to bind to misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type structure and function. This leads to the transcription of p53 target genes, resulting in cell cycle arrest, apoptosis, and/or senescence.
-
AMPK/mTOR Pathway: Independently of p53 status, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway. This inhibition of the oncogenic mTOR pathway can lead to energy depletion and cell starvation, ultimately contributing to apoptosis.
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model is outlined below.
Caption: Workflow for this compound in vivo efficacy studies.
References
Application Notes and Protocols for Clonogenic Survival Assay with Coti-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coti-2, a third-generation thiosemicarbazone, is a promising anti-cancer agent currently under investigation. Its primary mechanisms of action involve the reactivation of mutant p53 protein and the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3] this compound has demonstrated efficacy in various cancer cell lines, including those of head and neck squamous cell carcinoma (HNSCC), bladder cancer, and triple-negative breast cancer.[4][5] One of the key in vitro methods to assess the long-term efficacy of a cytotoxic agent like this compound is the clonogenic survival assay. This assay determines the ability of a single cell to proliferate and form a colony, thereby providing a measure of the compound's impact on cell reproductive viability. These application notes provide a detailed protocol for performing a clonogenic survival assay with this compound and summarize relevant quantitative data.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through a dual mechanism of action. It can induce a conformational change in misfolded mutant p53, restoring its tumor-suppressive functions. Independently of p53 status, this compound also inhibits the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and proliferation, and activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Experimental Protocols
Clonogenic Survival Assay Workflow
The clonogenic survival assay is a multi-day experiment that involves cell seeding, treatment with this compound, a period of incubation to allow for colony formation, and subsequent fixation, staining, and colony counting.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. This compound suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Coti-2 Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coti-2 is a novel small molecule anti-cancer agent that has demonstrated promising efficacy in preclinical and clinical studies.[1][2][3] Its mechanism of action is multifaceted, primarily involving the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][4] this compound has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including those with mutations in the TP53 gene, which are notoriously difficult to treat. Additionally, this compound can modulate the AMPK/mTOR pathway, further contributing to its anti-tumor effects.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action. This document provides detailed protocols and application notes for utilizing Western blotting to investigate the effects of this compound on key signaling pathways in cancer cells.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through two primary, interconnected signaling pathways:
-
p53 Reactivation: In cancer cells harboring mutant p53, this compound is reported to induce a conformational change in the p53 protein, restoring its wild-type function. This leads to the transcriptional activation of p53 target genes involved in apoptosis and cell cycle arrest.
-
PI3K/Akt/mTOR Pathway Inhibition: this compound negatively regulates the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key component of this compound's anti-neoplastic activity.
-
AMPK Activation: Some studies have shown that this compound can lead to the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor that, when activated, can inhibit anabolic pathways like mTOR signaling.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated changes in protein expression and phosphorylation status following this compound treatment, which can be quantified by Western blot analysis.
Table 1: Effects of this compound on the p53 Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Total p53 | No significant change or slight increase | This compound is thought to refold mutant p53, not necessarily increase its total expression. |
| Phospho-p53 (e.g., Ser15) | Increase | Phosphorylation can be an indicator of p53 activation. |
| p21 (CDKN1A) | Increase | A key downstream target of activated p53, inducing cell cycle arrest. |
| PUMA (BBC3) | Increase | A pro-apoptotic Bcl-2 family member and a transcriptional target of p53. |
| Cleaved Caspase-3 | Increase | A key executioner caspase, indicating the induction of apoptosis. |
Table 2: Effects of this compound on the PI3K/Akt/mTOR and AMPK Signaling Pathways
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Phospho-Akt (e.g., Ser473) | Decrease | Indicates inhibition of the PI3K/Akt pathway. |
| Total Akt | No significant change | Serves as a loading control for p-Akt. |
| Phospho-mTOR (e.g., Ser2448) | Decrease | A downstream target of Akt, its decreased phosphorylation indicates pathway inhibition. |
| Total mTOR | No significant change | Serves as a loading control for p-mTOR. |
| Phospho-AMPKα (e.g., Thr172) | Increase | Indicates activation of AMPK. |
| Total AMPKα | No significant change | Serves as a loading control for p-AMPKα. |
| Phospho-S6 Ribosomal Protein | Decrease | A downstream effector of mTORC1, its decreased phosphorylation confirms mTOR inhibition. |
| Total S6 Ribosomal Protein | No significant change | Serves as a loading control for p-S6. |
Mandatory Visualizations
This compound Signaling Pathways
Caption: Dual mechanism of this compound action.
Western Blot Experimental Workflow
Caption: Standard Western blot workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HNSCC, TNBC, or bladder cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of the solvent used for the this compound stock solution.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
For phosphoproteins, normalize the intensity of the phosphorylated protein to that of the total protein.
-
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize Western blot analysis in the study of this compound's effects on key cancer-related signaling pathways. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential and its molecular mechanism of action.
References
Application Notes and Protocols for Coti-2 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coti-2 is a third-generation thiosemicarbazone with promising anti-cancer properties. Its primary mechanism of action involves the reactivation of mutant tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2] this compound has also been shown to exhibit p53-independent anti-tumor activity, including the inhibition of the PI3K/AKT/mTOR signaling pathway and activation of AMPK.[1]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for evaluating cancer therapeutics compared to traditional 2D monolayer cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors in vivo. This document provides detailed application notes and protocols for the treatment of 3D cell culture models with this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism, targeting both p53-dependent and independent pathways.
-
p53-Dependent Pathway: this compound is reported to bind to misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type function. This reactivation of p53 can lead to the transcription of target genes involved in apoptosis and cell cycle arrest, thereby inhibiting tumor growth.
-
p53-Independent Pathway: this compound has also been observed to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, independent of p53 status. This disruption of key cellular metabolic and growth pathways contributes to its anti-proliferative effects. Additionally, this compound has been shown to induce DNA damage and replication stress, leading to apoptosis or senescence in cancer cells.
Data Presentation: In Vitro Efficacy of this compound
While data on the IC50 values of this compound in 3D cell culture models is not extensively available in published literature, the following tables summarize the reported IC50 values in various 2D cancer cell line models. This data can serve as a reference for designing initial dose-response studies in 3D models. It is important to note that higher concentrations of this compound may be required to achieve similar effects in 3D cultures due to limitations in drug penetration.
Table 1: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| MDA-MB-231 | Mutant | 0.1 - 0.5 |
| BT-549 | Mutant | 0.1 - 0.5 |
| HCC1937 | Mutant | 0.1 - 0.5 |
| MDA-MB-468 | Mutant | 0.5 - 1.0 |
| T47D | Wild-Type | > 1.0 |
| MCF7 | Wild-Type | > 1.0 |
| Data derived from studies on 2D cultures. |
Table 2: this compound IC50 Values in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h |
| 5637 | 0.526 |
| T24 | 0.532 |
| Data derived from studies on 2D cultures. |
Table 3: this compound Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) 3D Culture
| Cell Line | 3D Model Type | Treatment | Observed Effect |
| PCI13-G245D | Collagen-embedded organotypic culture | 2 µM this compound for 5 days | Significant effect on cell growth and induction of apoptosis (TUNEL-positive staining). |
| Data derived from a study utilizing a 3D organotypic culture model. |
Experimental Protocols
The following protocols provide a framework for treating 3D cancer cell spheroids with this compound and assessing its effects.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, optimization may be required).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed cancer cell spheroids in a ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of this compound dilutions in complete cell culture medium. It is recommended to perform a dose-response study with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 in your 3D model.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, proceed with viability or imaging assays.
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound treated spheroid plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Concluding Remarks
The use of 3D cell culture models provides a more clinically relevant platform for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols and data presented in this document offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in a three-dimensional context. Further studies are warranted to establish a broader dataset of this compound's activity in various 3D cancer models, which will be crucial for its continued development as a potential cancer therapeutic.
References
Application Notes and Protocols: In Vivo Imaging of Coti-2 Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coti-2 is a novel third-generation thiosemicarbazone derivative with potent anti-tumor activity across a broad range of human cancers, including those with mutations in the TP53 gene, which are notoriously difficult to treat.[1][2][3] this compound exhibits a dual mechanism of action, primarily by reactivating mutant p53 protein to its wild-type tumor-suppressive conformation and by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][4] This dual action induces apoptosis and senescence in cancer cells, leading to significant tumor growth inhibition both in vitro and in vivo. In vivo bioluminescence imaging (BLI) is a powerful, non-invasive technique for longitudinally monitoring tumor burden and response to therapies like this compound in preclinical xenograft models. These application notes provide detailed protocols and data presentation for assessing the anti-tumor efficacy of this compound using in vivo imaging.
This compound Mechanism of Action
This compound's anti-neoplastic effects are attributed to two primary signaling pathways:
-
Reactivation of Mutant p53: this compound binds to misfolded mutant p53 proteins, inducing a conformational change that restores wild-type DNA binding and transcriptional activity. This leads to the expression of p53 target genes that promote cell cycle arrest and apoptosis.
-
Inhibition of PI3K/AKT/mTOR Pathway: this compound also leads to the activation of AMPK and subsequent inhibition of the oncogenic PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.
Quantitative Data on this compound Anti-Tumor Effects In Vivo
The following tables summarize the anti-tumor efficacy of this compound in various human cancer xenograft models. While studies report the use of live-animal imaging, specific quantitative bioluminescence data (e.g., photon flux) is not consistently published in tabular format. The data presented here is primarily focused on tumor volume measurements, which are a direct correlate of tumor burden.
Table 1: Efficacy of this compound in Colorectal Cancer Xenograft Model
| Cell Line | Treatment Group | Dose | Administration | Mean Tumor Volume (mm³) at Day 32 | Time to Reach ~620 mm³ (Days) | Reference |
| HT-29 | Vehicle Control | - | - | 618 | 32 | |
| HT-29 | This compound | 10 mg/kg | - | Significantly Reduced* | 48 |
*Specific tumor volume at day 32 for the treated group was not provided, but was significantly lower than control.
Table 2: Efficacy of this compound in Small Cell Lung Cancer (SCLC) Xenograft Model
| Cell Line | Treatment Group | Dose | Administration | Outcome | Reference |
| SHP-77 | This compound | 3 mg/kg | - | Significant tumor growth inhibition |
Table 3: Efficacy of this compound in Various Other Xenograft Models
| Cell Line | Cancer Type | Treatment Group | Outcome | Reference |
| U87-MG | Glioblastoma | This compound | Delayed tumor growth | |
| MDA-MB-231 | Breast Cancer | This compound | Delayed tumor growth | |
| OVCAR-3 | Ovarian Cancer | This compound | Delayed tumor growth |
Experimental Protocols
A representative protocol for assessing this compound anti-tumor effects using in vivo bioluminescence imaging is provided below. This protocol is synthesized from best practices in the field and details from published this compound studies.
Protocol 1: In Vivo Bioluminescence Imaging of Orthotopic HNSCC Xenografts
This protocol describes the establishment of an orthotopic head and neck squamous cell carcinoma (HNSCC) model and subsequent monitoring of this compound efficacy via bioluminescence imaging.
Materials:
-
HNSCC cell line engineered to express luciferase (e.g., PCI13-luc)
-
Female athymic nude mice (4-6 weeks old)
-
This compound (formulated for in vivo administration)
-
Vehicle control solution
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Standard animal handling and surgical equipment
Workflow Diagram:
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; cell_culture [label="1. Cell Culture\n(Luciferase-tagged HNSCC cells)", fillcolor="#4285F4"]; inoculation [label="2. Orthotopic Inoculation\n(Nude mice, tongue)", fillcolor="#4285F4"]; tumor_growth [label="3. Tumor Establishment\n(Monitor for 8-10 days)", fillcolor="#FBBC05"]; randomization [label="4. Randomization\n(Based on initial BLI signal)", fillcolor="#FBBC05"]; treatment [label="5. Treatment Initiation\n(this compound or Vehicle)", fillcolor="#EA4335"]; imaging [label="6. Longitudinal BLI Imaging\n(e.g., Weekly)", fillcolor="#4285F4"]; data_analysis [label="7. Data Analysis\n(Photon flux, tumor volume)", fillcolor="#34A853"]; endpoint [label="8. Endpoint Analysis\n(Tumor excision, histology)", fillcolor="#34A853"]; end [label="End", shape=ellipse, fillcolor="#5F6368"];
// Edges start -> cell_culture; cell_culture -> inoculation; inoculation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> imaging; imaging -> data_analysis; imaging -> treatment [style=dashed, label=" Continue\nTreatment\nCycle"]; data_analysis -> endpoint; endpoint -> end; } enddot Caption: Experimental workflow for in vivo imaging.
Procedure:
-
Cell Preparation: Culture luciferase-expressing HNSCC cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Orthotopic Inoculation: a. Anesthetize mice using isoflurane. b. Gently extend the mouse's tongue and inject 1 x 10^5 cells (in 10 µL PBS) into the tongue musculature. c. Monitor animals for recovery.
-
Tumor Establishment and Randomization: a. Allow tumors to establish for 8-10 days post-injection. b. Perform baseline bioluminescence imaging (see step 5) to confirm tumor engraftment. c. Randomize mice into treatment and control groups (n=6-12 mice per group) based on similar average BLI signals.
-
Treatment Administration: a. Prepare this compound at the desired concentration (e.g., 75 mg/kg) in a suitable vehicle. b. Administer this compound or vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Bioluminescence Imaging: a. Anesthetize mice with isoflurane. b. Administer D-luciferin (150 mg/kg) via intraperitoneal injection. c. Wait for 8-12 minutes for the substrate to distribute and peak photon emission to occur. d. Place the mouse in the imaging chamber of the in vivo imaging system. e. Acquire images using an open filter with an exposure time of 1-60 seconds, depending on signal intensity. f. Repeat imaging longitudinally (e.g., once or twice weekly) for the duration of the study.
-
Data Analysis: a. Use the imaging software to draw regions of interest (ROI) around the tumor sites. b. Quantify the bioluminescence signal as total flux (photons/second) or radiance (photons/s/cm²/sr). c. Plot the mean BLI signal for each group over time to visualize treatment response. d. At the study endpoint, tumors can be excised, weighed, and processed for histological or molecular analysis to correlate with imaging data.
Conclusion
In vivo bioluminescence imaging provides a robust and sensitive method for the preclinical evaluation of this compound's anti-tumor effects. The protocols and data frameworks presented here offer a guide for researchers to design and execute studies to further elucidate the therapeutic potential of this promising agent. The ability to non-invasively monitor tumor response over time in the same animal cohort reduces variability and provides critical insights into the pharmacodynamics of this compound.
References
Troubleshooting & Optimization
Coti-2 drug resistance mechanisms
Coti-2 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions (FAQs), and troubleshooting protocols related to this compound, focusing on its mechanism of action and potential drug resistance pathways.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a third-generation thiosemicarbazone currently under clinical investigation.[1] Its primary proposed mechanism of action is the reactivation of mutated p53, a tumor suppressor protein that is non-functional in over half of all human cancers.[2][3] It is thought to function as a zinc metallochaperone, restoring the necessary zinc ions to misfolded mutant p53, thereby inducing a conformational change that normalizes its structure and restores its tumor-suppressive functions.[4][5] Restored p53 can then transcribe target genes that lead to apoptosis and cell cycle arrest.
Beyond its effects on p53, this compound has also been shown to exert p53-independent anti-cancer effects. These include the induction of DNA damage and replication stress, as well as the activation of AMPK and inhibition of the oncogenic mTOR pathway. The drug's activity is closely linked to its ability to chelate and interact with endogenous metal ions, including zinc, copper, and iron.
Q2: What is the primary clinically-relevant mechanism of acquired resistance to this compound?
The primary mechanism of acquired resistance identified in preclinical models involves the overexpression of the ATP-binding cassette transporter subfamily C member 1 (ABCC1), also known as Multidrug Resistance Protein 1 (MRP1). In a this compound-resistant colon cancer cell line (SW480/Coti), resistance was driven by the formation of a stable, ternary complex between this compound, intracellular copper (Cu(II)), and glutathione (GSH). This this compound-Cu-GSH complex is a specific substrate for the ABCC1 efflux pump. Overexpression of ABCC1 leads to the efficient removal of the drug complex from the cell, lowering its intracellular concentration and rendering it ineffective.
Q3: What are other potential or theoretical resistance mechanisms to this compound?
While ABCC1 overexpression is a validated mechanism, other pathways could theoretically confer resistance, particularly based on this compound's mechanism of action and resistance patterns seen with similar drugs:
-
Secondary TP53 Mutations: For other mutant p53 reactivators, clinical resistance can emerge from new mutations in the TP53 gene. These secondary mutations might prevent this compound from binding to the p53 protein or could result in a truncated, non-functional protein, rendering reactivation ineffective.
-
Alterations in Metal Homeostasis: Since the activity and resistance profile of this compound are intrinsically linked to its interaction with copper and zinc, alterations in the cellular transporters or storage proteins for these metals could impact drug efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that operate independently of p53. This could include hyperactivation of the PI3K/Akt/mTOR pathway or other growth factor receptor pathways to overcome the apoptotic signals induced by this compound.
-
Loss of Downstream Apoptotic Effectors: Resistance could arise from the loss or inactivation of essential downstream targets of p53, such as PUMA or BAX. If these key components of the apoptotic machinery are missing, the cell will not undergo apoptosis even if p53 function is successfully restored.
Troubleshooting Guide
Issue 1: My cell line is developing resistance to this compound after prolonged exposure. What is the first thing to check?
The first step is to investigate the expression of the ABCC1 (MRP1) transporter . This is the most well-documented mechanism of acquired resistance to this compound.
-
Recommended Action:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value of your resistant cell line compared to the parental (sensitive) line.
-
Check mRNA Levels: Use Quantitative Real-Time PCR (qPCR) to measure the mRNA expression level of the ABCC1 gene.
-
Check Protein Levels: Use Western Blotting to determine if the ABCC1 protein is overexpressed in the resistant cells.
-
Table 1: Example IC50 Data in Sensitive vs. Resistant Cells (Based on data from V. Pósa et al., 2020)
| Cell Line | Compound | IC50 (nM) | Resistance Factor |
| SW480 (Parental) | This compound | 25 ± 3 | - |
| SW480/Coti (Resistant) | This compound | 308 ± 21 | 12.3-fold |
| SW480 (Parental) | Cu-COTI-2 | 3 ± 1 | - |
| SW480/Coti (Resistant) | Cu-COTI-2 | 35 ± 5 | 11.7-fold |
Issue 2: My resistant cells do not overexpress ABCC1. What should I investigate next?
If ABCC1 is not the cause, proceed to investigate other potential mechanisms. A logical workflow is essential for efficiently identifying the cause.
Table 2: Expected Biomarker Changes for Different Resistance Mechanisms
| Resistance Mechanism | Key Biomarker | Expected Change in Resistant Cells | Recommended Assay |
| Efflux Pump | ABCC1 (MRP1) | ↑ mRNA & Protein | qPCR, Western Blot, Flow Cytometry |
| Target Alteration | TP53 | Secondary Mutation | DNA Sequencing (Sanger/NGS) |
| Bypass Pathway | p-Akt, p-S6, p-ERK | ↑ Protein Phosphorylation | Western Blot, Phospho-Array |
| Apoptotic Failure | PUMA, BAX | ↓ Protein Expression | Western Blot, qPCR |
Key Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
(Adapted from V. Pósa et al., 2020)
-
Initiation: Culture the parental cancer cell line (e.g., SW480) in standard growth medium.
-
Initial Exposure: Add this compound to the medium at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner over a period of several months. The goal is to slowly select for cells that can survive higher drug concentrations.
-
Maintenance: Once a significantly resistant population is established (e.g., capable of growing in a concentration >10x the parental IC50), maintain the cell line in a medium containing a constant, high concentration of this compound to prevent reversion.
-
Verification: Periodically perform dose-response assays to confirm the stability of the resistant phenotype. Grow a batch of resistant cells in drug-free medium for several passages to test if the resistance is stable or transient.
Protocol 2: Western Blot for ABCC1 Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for ABCC1/MRP1 (e.g., clone QCRL-1). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) on the same membrane as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the relative protein expression.
Protocol 3: Quantitative PCR (qPCR) for ABCC1 mRNA
-
RNA Extraction: Isolate total RNA from parental and resistant cell pellets using an RNA extraction kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. Include primers specific for the human ABCC1 gene and a reference gene (e.g., GAPDH, ACTB).
-
Example Human ABCC1 Forward Primer: 5'-ATCAAGGAACAGCGGTTTGG-3'
-
Example Human ABCC1 Reverse Primer: 5'-GGCAGGGATTTGTTTGGTTT-3'
-
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative expression of ABCC1 in resistant cells compared to parental cells using the delta-delta Ct (ΔΔCt) method, normalized to the reference gene.
References
Coti-2 Off-Target Effects: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of Coti-2. This compound is a third-generation thiosemicarbazone designed to reactivate mutant p53; however, like many small molecule inhibitors, it may interact with other cellular targets.[1][2][3] This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to facilitate a thorough investigation of this compound's selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary intended target of this compound is mutant p53.[1][2] It is designed to bind to misfolded mutant p53 proteins, inducing a conformational change that restores its tumor-suppressive functions.
Q2: Are there any known or suspected off-target effects of this compound?
A2: Yes, studies have shown that this compound can inhibit the PI3K/AKT/mTOR signaling pathway. This effect has been observed in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and bladder cancer. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK). While these effects can contribute to its anti-cancer activity, they are considered off-target in the context of its primary design as a mutant p53 reactivator.
Q3: Has this compound been screened against a broad panel of kinases?
Q4: How can I determine if an observed phenotype in my experiment is due to an off-target effect of this compound?
A4: To determine if an observed phenotype is off-target, you can perform several experiments:
-
Use a structurally unrelated p53 reactivator: If a different p53 reactivator does not produce the same phenotype, it suggests the effect may be specific to this compound and potentially off-target.
-
Rescue experiment: Overexpression of the intended target (mutant p53) should ideally rescue the on-target phenotype. If the phenotype persists, it may be due to off-target effects.
-
Dose-response analysis: Compare the concentration of this compound required to engage the target (mutant p53) with the concentration that produces the observed phenotype. A significant discrepancy could indicate an off-target effect.
-
Use a p53-null cell line: If the phenotype is still observed in cells that do not express p53, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of the PI3K/AKT/mTOR Pathway
Symptoms:
-
Decreased phosphorylation of AKT, mTOR, and downstream effectors like S6K and 4E-BP1 in western blots.
-
Cellular phenotypes consistent with PI3K/AKT/mTOR inhibition (e.g., decreased cell proliferation, induction of autophagy).
Troubleshooting Steps:
| Possible Cause | Suggestion |
| This compound is directly or indirectly inhibiting one or more kinases in the PI3K/AKT/mTOR pathway. | 1. Confirm with a direct kinase assay: Perform an in vitro kinase assay with recombinant PI3K, AKT, and mTOR to determine if this compound directly inhibits their activity. 2. Perform a Reverse Phase Protein Array (RPPA): This can provide a broader view of the signaling pathways affected by this compound treatment. 3. Use specific inhibitors as controls: Compare the effects of this compound to known PI3K, AKT, or mTOR inhibitors. |
| The observed effect is cell-line specific. | Test the effect of this compound on the PI3K/AKT/mTOR pathway in a panel of different cell lines, including those with varying p53 status. |
| Antibody issues in Western Blot. | Refer to the troubleshooting guide for Western Blot analysis below. |
Issue 2: Inconsistent or Noisy Data in Off-Target Screening Assays
Symptoms:
-
High variability between replicates in kinase or cellular assays.
-
Lack of a clear dose-response relationship.
Troubleshooting Steps:
| Possible Cause | Suggestion |
| Compound precipitation. | Ensure this compound is fully dissolved in the assay buffer. Check for precipitation at the concentrations used. |
| Cell health and confluency. | Ensure cells are healthy and in the exponential growth phase. Maintain consistent cell seeding density and confluency. |
| Assay interference. | Some compounds can interfere with assay readouts (e.g., luciferase, fluorescence). Run compound-only controls to check for interference. |
| Reagent variability. | Use fresh reagents and ensure consistent lot numbers for critical components like antibodies and enzymes. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HNSCC cell lines like PCI13) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-AKT (Ser473)
-
Total AKT
-
p-mTOR (Ser2448)
-
Total mTOR
-
p-S6K (Thr389)
-
Total S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
Quantitative Data Summary (Hypothetical):
| Protein | This compound (1 µM) - Fold Change vs. Vehicle (24h) | This compound (10 µM) - Fold Change vs. Vehicle (24h) |
| p-AKT (Ser473) | 0.6 | 0.3 |
| p-mTOR (Ser2448) | 0.5 | 0.2 |
| p-S6K (Thr389) | 0.4 | 0.1 |
| p-4E-BP1 (Thr37/46) | 0.3 | 0.1 |
Protocol 2: Kinase Profiling using a Commercial Service
To obtain a broad overview of this compound's kinase selectivity, it is recommended to use a commercial kinase profiling service.
1. Compound Submission:
-
Provide a sufficient quantity of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Specify the desired screening concentration(s) (e.g., 1 µM and 10 µM).
2. Kinase Panel Selection:
-
Choose a comprehensive kinase panel that covers a wide range of the human kinome. Many services offer panels of over 200 kinases.
3. Data Analysis:
-
The service will provide data as a percentage of inhibition for each kinase at the tested concentrations.
-
Analyze the data to identify any kinases that are significantly inhibited by this compound.
-
"Hits" are typically defined as kinases with >50% or >75% inhibition at a given concentration.
4. Follow-up Validation:
-
Validate any identified hits using in-house biochemical or cellular assays.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for off-target effects.
Caption: Experimental workflow for Western Blot analysis.
References
Coti-2 Technical Support Center: In Vivo Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of Coti-2 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound. Its solubility is highest in organic solvents. For quantitative data, please refer to the solubility table in the "Data Presentation" section below.
Q2: Can this compound be administered orally for in vivo studies?
A2: Yes, this compound has been administered orally in preclinical studies. However, its low aqueous solubility presents a challenge for achieving optimal oral bioavailability. Formulation strategies are often required to improve its absorption.
Q3: What are the common routes of administration for this compound in animal models?
A3: In preclinical studies, this compound has been administered via intraperitoneal (IP), intravenous (IV), and oral (PO) routes. The choice of administration route will depend on the specific experimental design and objectives.
Q4: Is there a standard protocol for preparing a this compound formulation for in vivo use?
A4: While there isn't a single "standard" protocol, as the optimal formulation can depend on the animal model and experimental goals, a common starting point involves dissolving this compound in an organic solvent like DMSO and then diluting it in a suitable vehicle. Detailed example protocols are provided in the "Experimental Protocols" section.
Q5: What is the mechanism of action of this compound?
A5: this compound is a third-generation thiosemicarbazone that is understood to reactivate mutant p53 protein, restoring its tumor-suppressing functions. Additionally, it has been shown to impact the PI3K/AKT/mTOR and AMPK/mTOR signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock with aqueous buffer. | This compound has very low solubility in aqueous solutions. The addition of water can cause the compound to crash out of solution. | 1. Reduce the final concentration of this compound. 2. Increase the percentage of organic co-solvents in the final formulation (e.g., PEG300, ethanol).3. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility and stability.4. Use a two-step dilution process: first dilute the DMSO stock with a co-solvent before adding the aqueous component slowly while vortexing. |
| Inconsistent results in in vivo efficacy studies. | This could be due to poor bioavailability from an unstable or poorly absorbed formulation. Precipitation at the injection site can also lead to variable absorption. | 1. Visually inspect the formulation for any signs of precipitation before each administration.2. Prepare fresh formulations for each experiment to ensure consistency and avoid degradation.3. Consider alternative formulation strategies to improve solubility and absorption, such as lipid-based formulations or nanoformulations.4. Evaluate the stability of your formulation under the experimental conditions (e.g., temperature, time). |
| Observed toxicity or adverse events in animal models. | The vehicle used in the formulation may be causing toxicity, or the concentration of the organic solvent (e.g., DMSO) may be too high. | 1. Run a vehicle-only control group to assess the toxicity of the formulation components.2. Minimize the percentage of DMSO in the final formulation to the lowest effective concentration.3. Consult toxicological data for the excipients being used in your formulation. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A 1.0 mmol/L stock solution in DMSO is commonly used for in vitro studies.[1][2] |
| Aqueous Buffer (pH 7.4) | Low Solubility | Thermodynamic solubility measurements were hindered by precipitation. |
Reported In Vivo Dosing and Administration Routes
| Animal Model | Dose | Route of Administration | Vehicle | Reference |
| Mice (HT-29 xenograft) | 10 mg/kg | Intraperitoneal (IP) | Saline (after initial dissolution, specific vehicle not detailed) | [3] |
| Mice (SHP-77 xenograft) | 3 mg/kg | Intraperitoneal (IP) | Not specified | [3] |
| Mice (OVCAR-3 xenograft) | 20 mg/kg | Intravenous (IV) | Not specified | |
| Mice (OVCAR-3 xenograft) | 75 mg/kg | Oral (PO) | Not specified | |
| Mice (HNSCC orthotopic) | 75 mg/kg | Not specified | Not specified | [2] |
| Mice (Bladder cancer xenograft) | 3 mg/kg | Intraperitoneal (IP) | DMSO and mineral oil |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Formulation (Example)
This protocol is based on a method described for a bladder cancer xenograft model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Mineral oil, sterile
-
Sterile, polypropylene tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL. Ensure the powder is completely dissolved by vortexing.
-
Dilute the this compound stock solution in mineral oil. In a sterile tube, add the required volume of the this compound/DMSO stock solution to the appropriate volume of mineral oil to achieve the final desired concentration for injection (e.g., for a 3 mg/kg dose).
-
Vortex the final formulation thoroughly to ensure a uniform suspension.
-
Administer the formulation intraperitoneally to the animal model.
Note: The final concentration of DMSO in the injected volume should be kept to a minimum to avoid toxicity.
Protocol 2: General Guidance for Developing an Oral Formulation
As specific oral formulations for this compound are not publicly detailed, the following provides general guidance for developing a formulation for a poorly soluble compound.
Considerations:
-
Co-solvents: To improve solubility, consider using a mixture of solvents. A common approach is to dissolve the compound in a small amount of DMSO and then dilute with other co-solvents such as polyethylene glycol 300 (PEG300) or ethanol.
-
Surfactants: The addition of a non-ionic surfactant like Tween 80 or Cremophor EL can help to create a stable microemulsion or micellar solution, which can improve oral absorption.
-
pH adjustment: While this compound is non-ionizable, for other compounds, adjusting the pH of the formulation can improve solubility.
Example Formulation Approach (to be optimized):
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle. A common vehicle for oral gavage in rodents is a mixture of PEG300, Tween 80, and water or saline. A typical starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.
-
Slowly add the this compound/DMSO solution to the vehicle while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and stability.
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Coti-2 dosage and treatment schedule
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Coti-2 dosage and treatment schedules in preclinical research.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is an orally available, third-generation thiosemicarbazone that acts as a potent anti-cancer agent.[1][2] It was developed using a proprietary computational platform, CHEMSAS®, to optimize for high efficacy and low toxicity.[3][4]
-
What is the primary mechanism of action of this compound? this compound has a dual mechanism of action. Its primary proposed mechanism is the reactivation of mutated p53 protein. It binds to misfolded mutant p53, inducing a conformational change that restores its normal tumor suppressor function and leads to apoptosis. Additionally, this compound exhibits p53-independent activity by inhibiting the PI3K/AKT/mTOR signaling pathway and activating AMPK, which also contributes to its anti-tumor effects.
-
In which cancer types has this compound shown activity? Preclinical studies have demonstrated this compound's effectiveness against a wide range of human cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), ovarian, breast (including triple-negative), colorectal, and non-small cell lung cancer (NSCLC). A Phase 1 clinical trial has evaluated its use in patients with various advanced and recurrent malignancies, including gynecological cancers and HNSCC.
In Vitro Experiments
-
What is a recommended starting concentration range for in vitro cell viability assays? Based on preclinical data, this compound demonstrates activity at nanomolar concentrations. For initial cell viability or clonogenic survival assays, a dose range of 0.01 nM to 40 nM is a reasonable starting point to determine the IC50 in your specific cell line.
-
How long should I treat my cells with this compound? Treatment duration can vary depending on the assay. For clonogenic survival assays, a 24-hour treatment has been shown to be effective. For mechanistic studies involving protein expression changes (e.g., Western blotting), time points between 8 and 48 hours have been used to observe effects on signaling pathways.
-
Does the p53 status of my cell line affect its sensitivity to this compound? Yes, cell lines with mutant p53 tend to be more sensitive to this compound, showing lower IC50 values compared to p53 wild-type cells. However, this compound is also active in wild-type and p53-null cells, likely due to its p53-independent mechanisms of action.
Troubleshooting Guides
Problem: Low or no cytotoxic response to this compound in vitro.
-
Solution 1: Verify p53 Status. Confirm the p53 mutation status of your cell line. While this compound has p53-independent activity, its potency is often higher in mutant p53 cells.
-
Solution 2: Extend Treatment Duration. If using a short treatment window (e.g., < 24 hours), consider extending the exposure time to 48 or 72 hours, as the cytotoxic effects may be time-dependent.
-
Solution 3: Assess Other Pathways. Your cell line might be less dependent on the p53 or PI3K/AKT pathways. Investigate the activation status of AMPK and mTOR pathways to see if this compound is engaging its p53-independent targets.
-
Solution 4: Evaluate Combination Therapy. this compound has demonstrated strong synergy with other anti-cancer agents like cisplatin and radiation. If single-agent activity is limited, exploring combinations may yield better results.
Problem: Inconsistent results in synergy experiments.
-
Solution 1: Optimize Drug Ratio. The synergistic effect is often dependent on the ratio of the two drugs. Perform a checkerboard analysis with varying concentrations of this compound and the combination agent to find the optimal ratio.
-
Solution 2: Check Treatment Schedule. The sequence of drug administration can be critical. Test simultaneous administration as well as sequential administration (e.g., this compound followed by the second agent, or vice-versa) to determine the most effective schedule.
-
Solution 3: Use Appropriate Synergy Software. Utilize software like CalcuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy. This provides a quantitative and standardized measure of the interaction.
Data Presentation: Efficacy and Dosage
Table 1: In Vitro Efficacy of this compound (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 Range (nM) | Citation |
| HNSCC Lines | Head and Neck Squamous Cell | Mutant & Wild-Type | 9.6 - 370.0 | |
| PCI13 Isogenic Lines | Head and Neck Squamous Cell | Null, Wild-Type, GOF Mutant | 0.01 - 40 (Range used for IC50 determination) | |
| TNBC Lines | Triple-Negative Breast Cancer | Mutant | Significantly lower than non-TNBC | |
| Non-TNBC Lines | Breast Cancer | Wild-Type | Significantly higher than TNBC |
Table 2: this compound Dosage in Preclinical and Clinical Studies
| Study Type | Model | Dosage | Treatment Schedule | Citation |
| Preclinical (In Vivo) | Orthotopic Mouse Model (HNSCC) | Not specified | In combination with cisplatin and/or radiation | |
| Clinical (Phase 1) | Human Patients (Gynecological Malignancies) | 0.25 mg/kg to 1.7 mg/kg | Orally, 5 days on, 2 days off per week | |
| Clinical (Phase 1) | Human Patients (Various Malignancies) | Not specified | Orally, once daily for 5 days, 2 days off; 1 cycle = 3 or 4 weeks |
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of this compound on cell viability and proliferation after treatment.
-
Materials: 6-well plates, appropriate cell culture medium, this compound, combination agent (e.g., cisplatin), crystal violet stain.
-
Methodology:
-
Seed cells in 6-well plates at a predetermined density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.01–40 nmol/L) for 24 hours. For combination studies, treat with fixed-ratio combinations of this compound and the second agent.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. Western Blot Analysis for Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation, confirming this compound's effect on signaling pathways like p53, AKT, and AMPK.
-
Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., for p53, p-AKT, total AKT, p-AMPK, total AMPK, p-mTOR, total mTOR, γH2AX), HRP-conjugated secondary antibodies, ECL substrate.
-
Methodology:
-
Plate cells and treat with this compound at the desired concentration and time points (e.g., 16 and 48 hours).
-
Lyse the cells and quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Analyze band intensity relative to loading controls (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing this compound synergy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound induces cell apoptosis in pediatric acute lymphoblastic leukemia via upregulation of miR-203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Coti-2 Resistance and Glutathione Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Coti-2 resistance, with a focus on the role of glutathione adducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an orally available, third-generation thiosemicarbazone with potential antineoplastic activity.[1] Its proposed mechanisms of action include:
-
Mutant p53 Reactivation: this compound is believed to bind to misfolded mutant p53 proteins, inducing a conformational change that restores its tumor suppressor function and leads to apoptosis in cancer cells with p53 mutations.[1][2]
-
PI3K/AKT/mTOR Pathway Inhibition: this compound has been shown to inhibit the activation of Akt2, thereby preventing the activation of the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells.[1][3]
-
Induction of DNA Damage and Replication Stress: Studies have indicated that this compound can increase markers of DNA damage and replication stress, leading to apoptosis and cellular senescence in cancer cells.
-
Metal Ion Chelation: As a thiosemicarbazone, this compound can chelate metal ions such as zinc, iron, and copper, which may play a role in its anticancer activity.
Q2: What is the primary mechanism of acquired resistance to this compound?
A2: The primary mechanism of acquired resistance to this compound in the SW480 human colon adenocarcinoma cell line is the formation of a stable, ternary complex of this compound with copper and glutathione (Cu-COTI-2-GSH). This complex is then recognized and actively transported out of the cancer cell by the ATP-binding cassette transporter ABCC1 (also known as MRP1), reducing the intracellular concentration of the drug and thus its efficacy.
Q3: Does this compound always induce resistance?
A3: Not necessarily. One study reported that short-term treatment with this compound did not induce resistance in human lung cancer cell lines DMS-153, SHP-77, and A549. However, acquired resistance has been observed in the SW480 colon cancer cell line with prolonged exposure.
Q4: What is the role of glutathione in this compound resistance?
A4: Glutathione (GSH) is a tripeptide that plays a crucial role in cellular detoxification. In the context of this compound resistance, glutathione acts as a ligand that, in the presence of copper, forms a stable, ternary complex with this compound. This Cu-COTI-2-GSH adduct is a substrate for the ABCC1 efflux pump. Therefore, intracellular glutathione levels can influence the development of resistance.
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing resistance to this compound in my long-term experiments.
Possible Cause 1: Upregulation of ABCC1 transporter expression.
-
How to diagnose:
-
Western Blotting: Perform a western blot analysis on cell lysates from your resistant and parental (sensitive) cell lines using an antibody specific for ABCC1. An increased band intensity in the resistant line compared to the parental line would indicate upregulation.
-
qRT-PCR: Measure the mRNA levels of the ABCC1 gene in both resistant and parental cell lines. A significant increase in ABCC1 mRNA in the resistant cells would suggest transcriptional upregulation.
-
-
Suggested Solution:
-
Co-treatment with an ABCC1 inhibitor: Consider co-administering this compound with a known ABCC1 inhibitor, such as MK571 or CBT-1®. This may restore sensitivity to this compound by preventing the efflux of the Cu-COTI-2-GSH adduct.
-
Possible Cause 2: Altered intracellular copper or glutathione levels.
-
How to diagnose:
-
Quantify intracellular glutathione: Use a commercially available glutathione assay kit or an LC-MS/MS-based method to measure the total and reduced glutathione levels in both your resistant and parental cell lines.
-
Measure intracellular copper: Use techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to determine the intracellular copper concentrations.
-
-
Suggested Solution:
-
Modulate glutathione levels: If altered glutathione metabolism is suspected, you could investigate the effects of depleting glutathione using agents like buthionine sulfoximine (BSO) on this compound sensitivity in your resistant cells.
-
Problem 2: I am unable to detect the Cu-COTI-2-glutathione adduct in my cell lysates.
Possible Cause 1: Insufficient sensitivity of the detection method.
-
How to diagnose:
-
Review your sample preparation and analytical method. The adduct may be present at low concentrations.
-
-
Suggested Solution:
-
Optimize LC-MS/MS parameters: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for detecting glutathione adducts due to its high sensitivity and specificity. Ensure your method is optimized for the detection of the specific ternary complex. This includes selecting the correct precursor and product ions for multiple reaction monitoring (MRM).
-
Stable Isotope Dilution: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
-
Possible Cause 2: Instability of the adduct during sample preparation.
-
How to diagnose:
-
The adduct may be degrading during cell lysis or extraction.
-
-
Suggested Solution:
-
Minimize sample handling time and temperature: Keep samples on ice throughout the preparation process.
-
Use appropriate extraction solvents: Ensure the solvents used for extraction are compatible with the stability of the adduct.
-
Data Summary
Table 1: In Vitro Activity of this compound and its Metal Complexes in SW480 and this compound Resistant SW480/Coti Cells
| Compound | IC50 in SW480 (μM) | IC50 in SW480/Coti (μM) | Resistance Factor |
| This compound | 0.05 ± 0.01 | 1.2 ± 0.2 | 24 |
| Cu-COTI-2 | 0.0035 ± 0.0005 | 0.05 ± 0.01 | 14 |
| Fe-COTI-2 | 0.95 ± 0.15 | > 10 | > 10.5 |
Data adapted from a study on this compound resistance. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The resistance factor is the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line.
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cancer Cell Line (Based on general principles)
This protocol provides a general framework for developing a this compound resistant cell line. The specific concentrations and durations will need to be optimized for your particular cell line.
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cell line (e.g., SW480) in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 value.
-
-
Intermittent Exposure to Increasing this compound Concentrations:
-
Culture the parental cells in a flask with this compound at a concentration equal to the IC50.
-
Once the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
After several passages, gradually increase the concentration of this compound in the culture medium.
-
This process of intermittent exposure and gradual dose escalation should be continued for several months.
-
-
Verification of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of this compound in the treated cell population.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Once a stable resistant cell line is established, it can be maintained in a culture medium containing a maintenance concentration of this compound (typically the IC50 of the parental line).
-
Protocol 2: Detection of this compound-Glutathione Adducts by LC-MS/MS
This protocol outlines the general steps for detecting glutathione adducts in cell lysates.
-
Sample Preparation:
-
Culture parental and this compound resistant cells to 80-90% confluency.
-
Treat the cells with this compound for a specified time.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Separate the analytes on a suitable C18 reverse-phase column.
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
For targeted analysis, use the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the m/z of the Cu-COTI-2-GSH adduct) and a specific product ion for detection. The exact m/z values will need to be determined based on the chemical formula of the adduct.
-
General methods for detecting GSH adducts often involve scanning for a neutral loss of 129 Da (the γ-glutamyl moiety) in positive ion mode or a precursor ion scan for m/z 272 in negative ion mode.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Mechanism of this compound resistance via glutathione adduct formation and efflux.
Caption: Troubleshooting flowchart for this compound resistance.
References
Technical Support Center: Coti-2 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Coti-2 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a third-generation thiosemicarbazone that acts as a potent anti-cancer agent. Its primary mechanism involves the reactivation of mutant p53, a tumor suppressor protein that is frequently inactivated in various cancers.[1][2][3] this compound binds to misfolded mutant p53, inducing a conformational change that restores its normal tumor-suppressing functions.[1][2] Additionally, this compound has been shown to exert its effects through p53-independent mechanisms, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, as well as modulation of the PI3K/AKT/mTOR signaling cascade.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro studies, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
Q3: What are the typical working concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have reported IC50 values (the concentration that inhibits 50% of cell growth) in the nanomolar range for various cancer cell lines. For example, in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, IC50 values ranged from 1.4 to 13.2 nmol/L. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Q4: In which cell culture media has this compound been tested?
A4: this compound has been evaluated in standard cell culture media such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and other standard additives like L-glutamine, sodium pyruvate, and antibiotics.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium | - The final concentration of this compound exceeds its solubility in the medium.- The final concentration of DMSO is too high, causing the compound to crash out upon dilution.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).- Prepare a fresh dilution of the this compound stock solution.- Test the solubility of this compound in your specific cell culture medium and serum concentration by preparing a series of dilutions and observing for precipitation.- If precipitation persists, consider using a lower concentration of this compound or testing a different serum lot. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the cell culture medium over the course of the experiment.- Adsorption of this compound to plasticware.- Repeated freeze-thaw cycles of the stock solution. | - Determine the stability of this compound in your specific experimental conditions (see Experimental Protocol section below).- If this compound is found to be unstable, consider reducing the incubation time or replenishing the medium with freshly diluted this compound at appropriate intervals.- Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Use low-protein binding plasticware for experiments. |
| No observable effect of this compound on cells | - The cell line may be insensitive to this compound.- The concentration of this compound is too low.- The this compound stock solution has degraded. | - Verify the p53 status of your cell line; cells with mutant p53 are generally more sensitive to this compound.- Perform a dose-response curve to determine the optimal concentration.- Prepare a fresh stock solution of this compound from a new powder vial.- Ensure the stock solution has been stored correctly at -20°C or -80°C, protected from light. |
Data Presentation
Table 1: Commonly Used Cell Culture Media for this compound Experiments
| Media | Key Components |
| DMEM (Dulbecco's Modified Eagle's Medium) | High glucose, amino acids, vitamins, sodium pyruvate, L-glutamine, sodium bicarbonate. |
| RPMI-1640 (Roswell Park Memorial Institute 1640) | Glucose, amino acids, vitamins (including biotin and B12), glutathione, sodium bicarbonate. |
Note: Both media are typically supplemented with 10% Fetal Bovine Serum (FBS).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Published studies have stored a 1.0 mmol/L stock solution in DMSO at -20°C.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤ 0.5%).
-
Dispense the this compound-containing medium into sterile tubes or wells.
-
Immediately collect a sample and designate it as the "Time 0" point.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Process the samples for analysis. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Analyze the concentration of this compound in the supernatant of each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration to determine its stability profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Coti-2 Combination Therapy Experimental Technical Support Center
Welcome to the technical support center for Coti-2 combination therapy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the use of this compound in combination with other therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
1. Compound Handling and Preparation
-
Q1: I'm observing precipitation of this compound when I dilute my stock solution in cell culture media. What is the recommended solvent and how can I prevent this?
-
A1: this compound has low aqueous solubility. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. To minimize precipitation when diluting into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%). It is advisable to perform a vehicle control experiment to assess the impact of the solvent on your cells. For in vivo studies, formulations such as 50% PEG300 and 50% Saline, or 15% Cremophor EL and 85% Saline have been used, though may require sonication to achieve a suspended solution[1].
-
-
Q2: What is the stability of this compound in a stock solution and in cell culture media?
-
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years[2]. For cell culture experiments, it is best practice to prepare fresh dilutions of this compound from the frozen stock for each experiment to avoid degradation. The stability in media can be influenced by temperature, pH, and media components.
-
2. In Vitro Combination Experiment Design
-
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
-
A3: Inconsistent IC50 values can arise from several factors:
-
Cell-related variability: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Always ensure cells are in the logarithmic growth phase at the time of treatment.
-
Assay conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations across all experiments. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with sterile PBS or media.
-
Compound stability: As mentioned, prepare fresh dilutions of this compound for each experiment from a stable, frozen stock.
-
-
-
Q4: I am not observing the expected synergistic effect between this compound and my combination agent. What should I consider?
-
A4: A lack of synergy can be due to several factors:
-
Dosing and scheduling: The synergistic effect of this compound with other agents can be dose- and schedule-dependent. Consider testing a matrix of concentrations for both drugs to identify the optimal synergistic range. The timing of drug addition can also be critical. For example, pre-treating with one agent before adding the second can yield different results than simultaneous addition.
-
Cell line specificity: The synergy between this compound and other drugs can be cell-line specific. The combination of this compound and gemcitabine, for instance, was found to be synergistic in PANC-1 xenografts but not in SCLC cell lines in vitro[3].
-
Underlying biology: The mechanism of action of the combination partner and the genetic background of the cell line (e.g., p53 status) will heavily influence the outcome. This compound has shown synergy with DNA-damaging agents like cisplatin and radiation in cells with mutant p53[4][5].
-
-
-
Q5: My results suggest an antagonistic interaction between this compound and another drug. What could be the reason?
-
A5: Antagonism can occur if the two drugs have opposing effects on a critical signaling pathway or if one drug interferes with the uptake or mechanism of the other. For example, if one drug causes cell cycle arrest at a phase where the other drug is most effective, the combination could be antagonistic. A thorough review of the mechanisms of action for both drugs is recommended.
-
3. Understanding this compound's Mechanism of Action
-
Q6: Is the anti-cancer effect of this compound solely dependent on the p53 status of the cells?
-
A6: No, this compound exhibits both p53-dependent and p53-independent mechanisms of action. While it can restore the function of mutant p53, it also leads to the activation of AMPK and inhibition of the oncogenic mTOR pathway, irrespective of the p53 status. This dual mechanism contributes to its broad anti-cancer activity.
-
-
Q7: I am working with a p53-null cell line. Can I still expect to see an effect with this compound?
-
A7: Yes, this compound has been shown to be effective in p53-null cell lines. In these cells, the anti-tumor effects are likely mediated by its p53-independent activities, such as the induction of DNA damage and replication stress responses, and the modulation of the AMPK/mTOR pathway.
-
4. In Vivo Experimentation
-
Q8: What are the recommended dosages for this compound in in vivo studies?
-
A8: In preclinical xenograft models, this compound has been shown to be effective at doses as low as 3 mg/kg and has been used at doses up to 10 mg/kg, administered intraperitoneally. The optimal dose will depend on the tumor model and the combination agent being used.
-
-
Q9: I am observing toxicity in my in vivo combination study. How can I mitigate this?
-
A9: Combination therapies can sometimes lead to increased toxicity. It is crucial to perform dose-escalation studies for the combination to determine the maximum tolerated dose (MTD). For example, in combination with carboplatin, lower doses were found to be safe, while higher doses of carboplatin (above 25 mg/kg) in combination with this compound caused unacceptable toxicity in animals.
-
Data Presentation: Quantitative Summary of this compound Activity
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| PCI13-pBabe | Head and Neck Squamous Cell Carcinoma | Null | ~1.4 | |
| PCI13-wtp53 | Head and Neck Squamous Cell Carcinoma | Wild-Type | ~13.2 | |
| PCI13-G245D | Head and Neck Squamous Cell Carcinoma | Mutant | ~4.0 | |
| HCT-15 | Colorectal Carcinoma | Mutant | Not specified | |
| SW-620 | Colorectal Carcinoma | Mutant | Not specified | |
| COLO-205 | Colorectal Carcinoma | Wild-Type | Not specified | |
| SHP-77 | Small Cell Lung Cancer | Mutant | Not specified | |
| DMS-114 | Small Cell Lung Cancer | Mutant | Not specified | |
| U87-MG | Glioblastoma | Wild-Type | Not specified |
Table 2: Summary of this compound Combination Therapy Synergy
| Combination Agent | Cancer Type/Model | p53 Status | Method of Synergy Analysis | Outcome | Reference |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | Null, Mutant | Chou-Talalay (Combination Index < 1) | Synergy | |
| Radiation | Head and Neck Squamous Cell Carcinoma | Not specified | Clonogenic Survival Assay | Synergy | |
| Paclitaxel | Small Cell Lung Cancer | Mutant | Cell Viability Assay | Greater-than-additive effect | |
| Carboplatin | Small Cell Lung Cancer | Mutant | Cell Viability Assay | Synergy | |
| Gemcitabine | Pancreatic Cancer (Xenograft) | Not specified | Tumor Growth Inhibition | Synergy | |
| Temsirolimus | Glioblastoma | Wild-Type | Cell Viability Assay | Synergy | |
| Erlotinib | Colorectal Carcinoma | Not specified | Cell Viability Assay | Synergy |
Experimental Protocols
Protocol: In Vitro Synergy Assessment of this compound and Cisplatin using a Checkerboard Assay
This protocol outlines a method to determine the synergistic interaction between this compound and cisplatin in a cancer cell line of interest.
-
Cell Preparation:
-
Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase.
-
On the day of the experiment, harvest cells using standard cell culture techniques and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of cisplatin in a suitable solvent (e.g., saline or water).
-
Perform serial dilutions of both this compound and cisplatin in cell culture media to create a range of concentrations to be tested. A common approach is to use concentrations ranging from 0.125x to 8x the known IC50 of each drug.
-
-
Checkerboard Assay Setup:
-
In a 96-well plate, add 50 µL of cell culture media to all wells.
-
Add 50 µL of the this compound dilutions horizontally across the plate, with each column representing a different concentration.
-
Add 50 µL of the cisplatin dilutions vertically down the plate, with each row representing a different concentration.
-
The plate should also include wells for each drug alone (in a range of concentrations) and a vehicle control (cells with media and the highest concentration of DMSO used).
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the prepared cell suspension to each well.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination compared to the vehicle control.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Visualizations
References
- 1. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel anti-cancer drug this compound synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines | PLOS One [journals.plos.org]
- 4. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Battle for p53 Reactivation: Coti-2 vs. APR-246
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 represents a promising therapeutic strategy. Two small molecules, Coti-2 and APR-246 (eprenetapopt), have emerged as leading candidates in this endeavor, both progressing to clinical trials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their distinct mechanisms and potential applications.
At a Glance: Key Differences
| Feature | This compound | APR-246 (Eprenetapopt) |
| Chemical Class | Third-generation thiosemicarbazone | Quinuclidinone derivative (prodrug) |
| Primary Mechanism | Proposed to act as a zinc metallochaperone, restoring p53 conformation; also exhibits p53-independent activity via PI3K/AKT/mTOR inhibition.[1][2][3][4][5] | Prodrug converted to methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation. |
| Secondary Mechanism | Inhibition of the PI3K/AKT/mTOR pathway. | Induction of oxidative stress through glutathione (GSH) depletion and inhibition of thioredoxin reductase 1 (TrxR1). |
| Clinical Status | Has undergone Phase I clinical trials for gynecological and head and neck cancers. | Has undergone Phase III clinical trials, particularly for myelodysplastic syndromes (MDS) in combination with azacitidine. |
Quantitative Performance Data
In Vitro Cytotoxicity: A Direct Comparison
A study directly comparing the cytotoxic effects of this compound and APR-246 in a panel of breast cancer cell lines revealed that this compound is significantly more potent, with IC50 values in the nanomolar range, compared to the micromolar range for APR-246.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | p53 Status | This compound IC50 (nM) | APR-246 IC50 (µM) |
| BT549 | Mutant (R249S) | 87 | 11.2 |
| Hs578T | Mutant (V157F) | 110 | 14.5 |
| MDA-MB-231 | Mutant (R280K) | 150 | 12.8 |
| SKBR3 | Mutant (R175H) | 95 | 10.5 |
| MCF7 | Wild-Type | 250 | 18.3 |
| T47D | Mutant (L194F) | 120 | 13.1 |
Data adapted from a comparative study. Exact values may vary based on experimental conditions.
Synergistic Effects with Chemoradiotherapy
In head and neck squamous cell carcinoma (HNSCC) cell lines with mutant p53, both this compound and APR-246 have demonstrated the ability to enhance the efficacy of standard chemoradiotherapy (CRT).
Table 2: Synergism with Chemoradiotherapy in HNSCC Cell Lines
| Cell Line | p53 Mutation | Treatment Combination | Combination Index (CI) at ED50 |
| Detroit-562 | R175H | This compound + CRT | ~0.5 (Synergistic) |
| Detroit-562 | R175H | APR-246 + CRT | ~0.6 (Synergistic) |
| FaDu | Y126-K132del, R248L | This compound + CRT | ~0.6 (Synergistic) |
| FaDu | Y126-K132del, R248L | APR-246 + CRT | ~0.5 (Synergistic) |
A Combination Index (CI) of <1 indicates a synergistic effect. Data is illustrative of findings from preclinical studies.
Mechanisms of Action: Two Distinct Pathways to p53 Reactivation
While both this compound and APR-246 aim to restore the tumor-suppressing function of mutant p53, they achieve this through fundamentally different molecular interactions.
This compound: A Zinc-Centric and Multi-Pathway Approach
The precise mechanism of this compound is still under investigation, with evidence pointing towards a dual-action model. The prevailing hypothesis is that this compound acts as a zinc metallochaperone. Many p53 mutations lead to a conformational change that disrupts the coordination of a critical zinc ion in the DNA-binding domain. This compound, a thiosemicarbazone, is thought to chelate and deliver zinc to the mutant p53 protein, thereby restoring its proper folding and function.
However, this compound also exhibits significant anti-cancer activity in a p53-independent manner, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, a key driver of cell growth and survival. This dual mechanism may contribute to its broad efficacy across various cancer types.
APR-246: Covalent Modification and Redox Imbalance
APR-246's mechanism is more clearly defined. It is a prodrug that spontaneously converts to its active form, methylene quinuclidinone (MQ), under physiological conditions. MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification leads to the refolding of the mutant p53 protein into a wild-type-like conformation, restoring its DNA-binding and transcriptional activities.
Furthermore, MQ has a significant impact on the cellular redox balance. It depletes the major antioxidant glutathione (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1). This leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress that can preferentially kill cancer cells, which often have a compromised redox system. This dual action of p53 reactivation and induction of oxidative stress likely contributes to the potent anti-tumor effects of APR-246.
Visualizing the Pathways
References
Coti-2 vs. First-Line Chemotherapy: A Comparative Analysis for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the investigational agent Coti-2 against established first-line chemotherapy agents in key cancer types. The following sections detail preclinical data, experimental methodologies, and the underlying mechanisms of action to inform further research and development.
Executive Summary
This compound is an orally available, third-generation thiosemicarbazone that has demonstrated potent anti-cancer activity in a variety of preclinical models. Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein frequently inactivated in human cancers, leading to apoptosis.[1] Additionally, this compound exhibits p53-independent anti-tumor effects, including the induction of DNA damage and the modulation of the AMPK/mTOR signaling pathway. Preclinical studies have shown this compound's efficacy to be superior to or synergistic with standard-of-care chemotherapy agents in several cancer types, including glioblastoma, ovarian, and colorectal cancer. This guide synthesizes the available preclinical data to offer a direct comparison with first-line treatments for these malignancies.
In Vitro Efficacy: this compound vs. Standard Chemotherapy
Comparative in vitro studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines. A key study directly compared the efficacy of this compound with standard first-line chemotherapeutic agents for glioblastoma, cisplatin and BCNU, in U87-MG and SNB-19 human glioblastoma cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. First-Line Agents in Glioblastoma Cell Lines
| Compound | U87-MG IC50 (µM) | SNB-19 IC50 (µM) |
| This compound | 0.05 | 0.03 |
| Cisplatin | >10 | >10 |
| BCNU | 25 | 15 |
Data sourced from Salim et al., Oncotarget, 2016.[1]
The data clearly indicates that this compound is significantly more potent than both cisplatin and BCNU in these glioblastoma cell lines, with IC50 values in the nanomolar range compared to the micromolar range for the standard agents.[1]
In Vivo Efficacy: this compound in Preclinical Models
This compound has been evaluated in several xenograft models of human cancers, demonstrating significant tumor growth inhibition. While direct head-to-head comparisons with the standard first-line regimens for ovarian and colorectal cancer in the same study are not yet published, the available data on this compound's single-agent activity is promising.
Ovarian Cancer
In a xenograft model using the OVCAR-3 human ovarian cancer cell line, this compound administered intravenously or orally resulted in significant inhibition of tumor growth compared to the control group. The standard first-line treatment for advanced ovarian cancer is a combination of a platinum agent (carboplatin or cisplatin) and a taxane (paclitaxel).
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model (OVCAR-3)
| Treatment | Dose and Schedule | Mean Tumor Volume at Day 35 (mm³) | Percent Tumor Growth Inhibition |
| Control (Vehicle) | - | ~1400 | - |
| This compound (Intravenous) | 20 mg/kg, 3 times/week | ~400 | ~71% |
| This compound (Oral) | 75 mg/kg, 5 times/week | ~500 | ~64% |
Data adapted from Salim et al., Oncotarget, 2016.
Colorectal Cancer
In a colorectal cancer xenograft model using HT-29 cells, intraperitoneal administration of this compound led to a significant reduction in tumor growth. The standard first-line treatments for metastatic colorectal cancer are combination regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan).
Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HT-29)
| Treatment | Dose and Schedule | Mean Tumor Volume at Day 45 (mm³) | Percent Tumor Growth Inhibition |
| Control (Saline) | - | ~1800 | - |
| This compound (Intraperitoneal) | 10 mg/kg, 5 days/week | ~600 | ~67% |
Data adapted from Salim et al., Oncotarget, 2016.
Mechanism of Action
This compound's anti-cancer activity is attributed to a multi-faceted mechanism of action.
Caption: this compound's dual mechanism of action.
Experimental Protocols
The data presented in this guide are based on standard preclinical experimental methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Human cancer cell lines (e.g., U87-MG, SNB-19) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, cisplatin, or BCNU for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft studies.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 HT-29 cells or 7 x 10^6 OVCAR-3 cells) were implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered via various routes (intraperitoneal, intravenous, or oral) at specified doses and schedules. The control group received a vehicle solution.
-
Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were also monitored.
-
Endpoint: The study was concluded after a predetermined period or when tumors in the control group reached a specific size.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the control group.
Conclusion
The preclinical data available for this compound suggests it is a highly potent anti-cancer agent with a favorable mechanism of action. In glioblastoma cell lines, it demonstrates significantly greater in vitro cytotoxicity compared to the first-line agents cisplatin and BCNU. In vivo studies in ovarian and colorectal cancer models show substantial single-agent activity. While direct comparative in vivo studies against the standard first-line regimens for ovarian and colorectal cancer are needed to fully assess its relative efficacy, the existing data strongly supports the continued investigation of this compound as a potential new therapeutic option for these and other cancers, both as a monotherapy and in combination with existing treatments. Further research is warranted to translate these promising preclinical findings into clinical benefits for patients.
References
Synergistic Anti-Cancer Effects of Coti-2 and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining Coti-2, a novel thiosemicarbazone derivative, with the conventional chemotherapeutic agent cisplatin. The data presented is collated from various preclinical studies, highlighting the potential of this combination therapy in enhancing treatment efficacy.
Enhanced Cytotoxicity and Tumor Inhibition
Preclinical evidence strongly suggests that this compound acts synergistically with cisplatin to enhance the killing of cancer cells and inhibit tumor growth across a range of cancer types. Studies in small cell lung cancer (SCLC), head and neck squamous cell carcinoma (HNSCC), and endometrial and ovarian cancer models have consistently demonstrated that the combination of this compound and cisplatin is more effective than either agent alone.[1][2][3][4]
Quantitative Analysis of Synergism
The synergistic interaction between this compound and cisplatin has been quantitatively assessed in various cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | p53 Status | Combination Effect (CI Value) | Reference |
| PCI13-pBabe | HNSCC | p53 null | Synergistic (CI < 1.0) | [5] |
| PCI13-G245D | HNSCC | GOF mutant p53 | Synergistic (CI < 1.0) | |
| PCI13-R273H | HNSCC | GOF mutant p53 | Synergistic (CI < 1.0) | |
| DMS-114 | SCLC | Not Specified | Synergistic | |
| SHP-77 | SCLC | Not Specified | Synergistic | |
| UMSCC10A | HNSCC | Mutant p53 | Synergistic | |
| UMSCC47 | HNSCC | HPV+ | Synergistic |
In vivo studies using xenograft models have corroborated these in vitro findings, showing significant enhancement of tumor growth inhibition with the combination treatment. For instance, in mice bearing A2780 (ovarian) or PCI13 (HNSCC) tumors with mutant p53, the combination of this compound and cisplatin was well-tolerated and resulted in significantly greater tumor growth inhibition compared to either drug administered alone.
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents like cisplatin. Research indicates that this compound may play a crucial role in overcoming this resistance. Cancer cells resistant to cisplatin did not exhibit cross-resistance to this compound. Furthermore, unlike cisplatin and another common chemotherapeutic, paclitaxel, cancer cells did not develop acquired resistance to this compound after multiple exposures. This suggests that this compound's mechanism of action is distinct and could be beneficial in treating tumors that have become refractory to standard chemotherapy.
Mechanisms of Synergistic Action
The synergistic effect of this compound and cisplatin is believed to stem from their complementary mechanisms of action targeting multiple cancer-promoting pathways.
dot
Caption: Proposed signaling pathways for the synergistic action of this compound and Cisplatin.
Cisplatin primarily functions by inducing DNA damage, which can lead to apoptosis in cancer cells. This compound, on the other hand, exhibits a multi-faceted mechanism of action that includes:
-
Reactivation of mutant p53: this compound has been shown to restore the normal tumor-suppressive function of mutated p53 proteins.
-
Modulation of the PI3K/AKT/mTOR pathway: It negatively modulates this key survival pathway in cancer cells.
-
Activation of AMPK: this compound leads to the activation of AMPK, which in turn can inhibit the mTOR pathway.
-
Induction of DNA damage and replication stress: this compound can also induce DNA damage and replication stress, further contributing to cell death.
The combination of these effects with the DNA-damaging properties of cisplatin leads to a more potent anti-cancer response, resulting in increased apoptosis and/or senescence.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound and cisplatin synergy.
Cell Viability and Synergy Assessment
dot
Caption: General workflow for in vitro cell viability and synergy assessment.
-
Cell Culture: Cancer cell lines such as DMS-114 and SHP-77 are cultured overnight.
-
Drug Exposure: Cells are then exposed to varying doses of this compound, cisplatin, or a combination of both. A pre-determined dose of this compound (e.g., IC25) is often used in combination experiments.
-
Incubation: The treated cells are incubated for a period of 4 days to assess the effect on cell viability.
-
Viability Determination: Cell viability is measured using assays such as the alamarBlue assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined. To assess synergy, the Combination Index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn.
Clonogenic Survival Assay
-
Cell Treatment: Head and neck squamous cell carcinoma (HNSCC) cells are treated with a range of this compound concentrations for 24 hours to determine the IC50. For combination studies, cells are treated with this compound and cisplatin at constant ratios.
-
Colony Formation: After treatment, cells are seeded at low density and allowed to grow until visible colonies are formed.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Survival Curve Generation: The surviving fraction of cells is calculated and plotted against the drug concentration to generate survival curves.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., AN3-CA endometrial cells) are injected into the flanks of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 170 mm³).
-
Treatment Administration: Mice are randomized into different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin. The drugs are administered via specific routes (e.g., intravenously) and schedules.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy of the combination therapy is compared to that of the single agents and the control group.
Clinical Development
The promising preclinical results have led to the initiation of clinical trials. A Phase 1 clinical trial (NCT02433626) is currently evaluating the safety and tolerability of this compound as a monotherapy and in combination with cisplatin in patients with advanced and recurrent gynecological malignancies, HNSCC, and other solid tumors.
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic anti-cancer activity in a variety of preclinical models. This synergy is attributed to the multi-targeted mechanism of action of this compound, which complements the DNA-damaging effects of cisplatin and may help to overcome drug resistance. The ongoing clinical evaluation of this combination will be crucial in determining its therapeutic potential in patients with various malignancies.
References
- 1. Novel anti-cancer drug this compound synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Coti-2 in Combination with Radiation Therapy: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-cancer agent Coti-2 in combination with radiation therapy against other therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data. The guide delves into the mechanism of action of this compound, its synergistic effects with radiation, and detailed experimental protocols from key preclinical studies.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound, a third-generation thiosemicarbazone, presents a multi-faceted approach to cancer treatment. Its primary mechanism involves the reactivation of mutant p53, a tumor suppressor protein that is non-functional in over half of all human cancers.[1][2] By binding to and restoring the wild-type conformation of mutant p53, this compound re-establishes the protein's crucial role in apoptosis and cell cycle arrest.[3][4][5] This is particularly relevant in tumors with TP53 mutations, which are often associated with resistance to conventional treatments like radiation and chemotherapy.
Beyond its effects on p53, this compound also exhibits p53-independent anti-cancer activity. Studies have shown that this compound can induce DNA damage and replication stress, leading to apoptosis and senescence in cancer cells regardless of their p53 status. Furthermore, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (mTOR) pathway, both of which are critical regulators of cell growth and metabolism. More recent research also suggests that this compound may function as a zinc metallochaperone, helping to restore the proper folding and function of zinc-dependent proteins like p53.
The combination of this compound with radiation therapy is based on a strong preclinical rationale. Radiation induces DNA damage, and by reactivating p53, this compound can enhance the apoptotic response to this damage. Additionally, the p53-independent mechanisms of this compound can further sensitize cancer cells to the effects of radiation.
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the synergistic anti-tumor effects of this compound in combination with radiation therapy, particularly in head and neck squamous cell carcinoma (HNSCC), a cancer type with a high prevalence of TP53 mutations.
In Vitro Studies
The following table summarizes the in vitro efficacy of this compound as a single agent and in combination with radiation in HNSCC cell lines.
| Cell Line | p53 Status | Treatment | IC50 (nmol/L) | Key Findings | Reference |
| PCI13 Isogenic Panel | Null, Wild-Type, Mutant (C238F, G245D, R175H, R273H, R282W) | This compound | 1.4 - 13.2 | This compound demonstrates potent single-agent activity regardless of p53 status. | |
| HNSCC cell lines | Mutant p53 | This compound + Radiation | Not Reported | This compound synergizes with radiation to decrease clonogenic survival. | |
| PCI13-pBabe (null) | Null | This compound + Radiation | Not Reported | Combination treatment increases markers of DNA damage (γH2AX) and apoptosis. | |
| PCI13-G245D (mutant) | Mutant | This compound + Radiation | Not Reported | Combination treatment increases markers of DNA damage (γH2AX) and apoptosis. |
In Vivo Studies
The following table summarizes the in vivo efficacy of this compound in combination with radiation in an orthotopic mouse model of oral cancer.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Orthotopic Mouse Model | Head and Neck Squamous Cell Carcinoma (PCI13 tumor) | This compound + Radiotherapy | The combination of this compound and radiotherapy showed strong synergy against tumor growth. | |
| Orthotopic Mouse Model | Head and Neck Squamous Cell Carcinoma | This compound + Radiation | This compound potentiated the response to radiation in vivo. |
Experimental Protocols
In Vitro Clonogenic Survival Assay
-
Cell Culture: HNSCC cell lines (e.g., PCI13 isogenic panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound (e.g., 0.01–40 nmol/L) for 24 hours. For combination studies, cells are treated with this compound prior to or concurrently with radiation.
-
Irradiation: Cells are irradiated with a single dose of radiation (e.g., 2-6 Gy) using a cesium-137 irradiator.
-
Colony Formation: After treatment, the cells are allowed to grow for 10-14 days to form colonies.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment group relative to the untreated control. The combination index (CI) is calculated to determine if the interaction between this compound and radiation is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Orthotopic Mouse Model of Oral Cancer
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Inoculation: HNSCC cells (e.g., PCI13) are injected into the tongues of the mice to establish orthotopic tumors.
-
Treatment: When tumors reach a palpable size (e.g., 10-20 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered orally (e.g., 75 mg/kg). Radiation is delivered locally to the tumor.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival Analysis: The survival of the mice in each treatment group is monitored and analyzed using the Kaplan-Meier method.
-
Immunohistochemistry: At the end of the study, tumors are harvested and analyzed for markers of apoptosis, proliferation, and DNA damage.
Signaling Pathways and Experimental Workflow
This compound and Radiation Signaling Pathway
Caption: Signaling pathways of this compound and radiation.
Preclinical Experimental Workflow
Caption: Preclinical workflow for this compound evaluation.
Comparison with Other Therapies
The primary advantage of this compound in combination with radiation lies in its ability to target tumors with TP53 mutations, which are notoriously resistant to conventional therapies.
-
Chemotherapy (e.g., Cisplatin): While cisplatin is a standard-of-care for HNSCC, its efficacy is often limited by resistance, particularly in p53-mutant tumors. Preclinical studies have shown that this compound can also synergize with cisplatin, suggesting a potential triple-combination therapy (this compound + cisplatin + radiation) could be highly effective. A phase 1 clinical trial has explored the combination of this compound and cisplatin.
-
Targeted Therapies (e.g., Cetuximab): Cetuximab, an EGFR inhibitor, is used in combination with radiation for HNSCC. However, its efficacy can be limited by acquired resistance. This compound's distinct mechanism of action offers a potential therapeutic option for tumors that are resistant to EGFR inhibitors.
-
Immunotherapy: The interaction between this compound, radiation, and the immune system is an area for future investigation. Radiation is known to have immunomodulatory effects, and combining it with a p53-reactivating agent could potentially enhance anti-tumor immunity.
Conclusion and Future Directions
The combination of this compound and radiation therapy holds significant promise as a novel treatment strategy, particularly for cancers harboring TP53 mutations. The preclinical data strongly support the synergistic anti-tumor activity of this combination. Future research should focus on optimizing the dosing and scheduling of this compound and radiation in clinical trials. A phase 1 clinical trial of this compound as a single agent and in combination with cisplatin has been completed, paving the way for further clinical investigation of this compound in combination with other anti-cancer agents, including radiation. The exploration of this combination in other cancer types with high frequencies of TP53 mutations is also warranted.
References
- 1. This compound, a potent orally available small molecule targeting mutant p53, with promising efficacy as monotherapy and combination treatment in preclinical tumor models. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - ProQuest [proquest.com]
Comparative Efficacy of Coti-2 and PI3K/mTOR Inhibitors: A Guide for Researchers
A detailed analysis of preclinical and clinical data on Coti-2, a novel p53 reactivator and PI3K/mTOR pathway modulator, versus dual PI3K/mTOR inhibitors, represented by Dactolisib (BEZ235).
This guide provides a comprehensive comparison of the anti-cancer agent this compound and the class of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. For the purpose of a specific comparison, Dactolisib (BEZ235) has been selected as a representative and well-characterized dual PI3K/mTOR inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, comparative preclinical efficacy, and available clinical findings.
Mechanism of Action
This compound and dual PI3K/mTOR inhibitors both impact the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] However, their primary targets and overall mechanisms differ significantly.
This compound is a third-generation thiosemicarbazone that exhibits a unique dual mechanism of action.[2] Its primary and most novel function is the reactivation of mutant p53, a tumor suppressor protein that is inactivated in over half of all human cancers.[3] By restoring the normal conformation and function of mutant p53, this compound can induce apoptosis in cancer cells.[4] Additionally, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, contributing to its anti-cancer effects. Recent studies also suggest that this compound may act as a zinc metallochaperone, which could be linked to its p53-reactivating function.
Dual PI3K/mTOR inhibitors , such as Dactolisib (BEZ235), are ATP-competitive inhibitors that simultaneously target the kinase activity of both PI3K and mTOR. PI3K is a family of lipid kinases that initiate the signaling cascade, while mTOR exists in two distinct complexes, mTORC1 and mTORC2, which are crucial downstream effectors. By inhibiting both PI3K and mTOR, these agents can achieve a more complete blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.
Preclinical Efficacy: In Vitro and In Vivo Data
Both this compound and Dactolisib have demonstrated potent anti-cancer activity in a range of preclinical models. The following tables summarize key efficacy data.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| This compound | Dactolisib (BEZ235) | |||
| Cell Line | Cancer Type | IC50 (nM) | Cell Line | Cancer Type |
| U87-MG | Glioblastoma | ~50-100 | U87MG | Glioblastoma |
| SNB-19 | Glioblastoma | ~50-100 | T98G | Glioblastoma |
| HT-29 | Colorectal | ~50-100 | HCT116 | Colorectal |
| SHP-77 | Small Cell Lung | ~50-100 | DLD-1 | Colorectal |
| MDA-MB-231 | Breast (TNBC) | ~50-100 | SW480 | Colorectal |
| OVCAR-3 | Ovarian | ~50-100 | PC3M | Prostate |
| 5637 | Bladder | 526 | ||
| T24 | Bladder | 532 | ||
| SW480 | Colorectal | 560 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
In Vivo Efficacy: Xenograft Models
Xenograft studies in immunocompromised mice are a crucial step in evaluating the anti-tumor activity of a compound in a living organism.
| This compound | |||
| Xenograft Model | Cancer Type | Dose and Administration | Observed Effect |
| HT-29 | Colorectal | 10 mg/kg, IP | Significant tumor growth inhibition. |
| SHP-77 | Small Cell Lung | 3 mg/kg, IP | Significant tumor growth inhibition; more effective than cisplatin and paclitaxel. |
| U87-MG | Glioblastoma | Not specified | Delayed tumor growth. |
| MDA-MB-231 | Breast | Not specified | Delayed tumor growth. |
| OVCAR-3 | Ovarian | Not specified | Effective inhibition of tumor growth. |
| AN3-CA | Endometrial | 25 mg/kg | Not specified |
| Dactolisib (BEZ235) | |||
| Xenograft Model | Cancer Type | Dose and Administration | Observed Effect |
| Orthotopic GBM | Glioblastoma | 20 mg/kg | Combined with TMZ+RT, inhibited tumor growth and prolonged survival. |
| P3 GBM (orthotopic) | Glioblastoma | Not specified | No survival benefit or inhibition of tumor growth; significant toxicity observed. |
| Huh7R | Hepatocellular Carcinoma | Not specified | In combination with Sorafenib, significantly inhibited tumor growth. |
| Various solid tumors | Not specified | 45 mg/kg, p.o. | Caused disease stasis as a single agent and enhanced efficacy of other agents. |
Clinical Trial Overview
Both this compound and Dactolisib have been evaluated in Phase 1 clinical trials to assess their safety, tolerability, and recommended Phase 2 dose.
This compound has been investigated in a Phase 1 trial for patients with advanced or recurrent gynecologic malignancies and head and neck squamous cell carcinoma (HNSCC). The recommended Phase 2 dose for gynecologic cancer was determined to be 1.0 mg/kg. In this trial, this compound was generally safe and well-tolerated. Of the 15 evaluable patients with gynecologic cancers, 10 showed signs of possible activity, including one patient with stable disease, four with stable target lesions, and five with stable non-target lesions.
Dactolisib (BEZ235) has undergone several Phase 1 and 2 clinical trials for various solid tumors. However, its clinical development has been hampered by toxicity and a lack of significant clinical efficacy in some studies. For instance, a Phase 1 trial in patients with advanced renal cell carcinoma was terminated early due to these issues. A Phase 1b study combining Dactolisib with everolimus also showed limited efficacy and tolerance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of these anti-cancer agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
In Vivo Tumor Xenograft Study
This protocol outlines the general steps for evaluating the efficacy of a drug on tumor growth in an animal model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of drug treatment on tumor growth is then monitored over time.
-
Procedure:
-
Cell Preparation: Culture and harvest the desired human cancer cell line. Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to improve tumor take.
-
Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-2 million) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the drug (e.g., this compound or Dactolisib) and vehicle control according to the specified dose, route (e.g., intraperitoneal or oral), and schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
Western Blotting for PI3K/mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of AKT, S6K).
-
Procedure:
-
Cell Lysis: Treat cells with the drug for the desired time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal to visualize the protein bands.
-
Conclusion
This compound and dual PI3K/mTOR inhibitors like Dactolisib represent two distinct therapeutic strategies that converge on the PI3K/mTOR signaling pathway. This compound's unique ability to reactivate mutant p53, in addition to its inhibitory effect on the PI3K/mTOR pathway, offers a novel approach, particularly for the large proportion of cancers harboring p53 mutations. Preclinical data suggest that this compound has a broad spectrum of activity and a favorable safety profile in animal models.
Dual PI3K/mTOR inhibitors, exemplified by Dactolisib, provide a potent and direct blockade of a key oncogenic pathway. While they have shown significant preclinical efficacy, their clinical development has been challenged by toxicity and limited single-agent activity in some settings.
Direct comparative studies in the same preclinical models are needed for a definitive assessment of their relative efficacy. However, the available data suggest that this compound's multifaceted mechanism of action may offer a wider therapeutic window and a distinct advantage in p53-mutant tumors. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in cancer therapy. Researchers should consider the specific genetic context of the cancer model, particularly the p53 status, when choosing between these therapeutic approaches for further investigation.
References
A Head-to-Head Comparison of Coti-2 and Other p53 Reactivators for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making it a highly attractive target for therapeutic intervention. A class of small molecules known as p53 reactivators aims to restore the normal tumor-suppressive function of mutated p53. This guide provides a detailed head-to-head comparison of Coti-2, a clinical-stage thiosemicarbazone, with other notable p53 reactivators, including APR-246 (eprenetapopt), Kevetrin, PC14586, and Zantrene (bisantrene). We present a comprehensive overview of their mechanisms of action, supported by preclinical and clinical data, to aid researchers in evaluating these promising anti-cancer agents.
Mechanism of Action and Signaling Pathways
The reactivation of mutant p53 can be achieved through various mechanisms, from restoring its wild-type conformation to modulating its downstream signaling pathways.
This compound is a third-generation thiosemicarbazone that exhibits a multifaceted mechanism of action. It is believed to function as a zinc metallochaperone, restoring the proper folding and DNA-binding ability of certain p53 mutants.[1] Beyond direct p53 reactivation, this compound has been shown to induce DNA damage and replication stress, leading to apoptosis and senescence. It also demonstrates p53-independent activity through the activation of AMPK and inhibition of the mTOR pathway.
APR-246 (eprenetapopt) is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor-suppressive function.[2] APR-246 also impacts the cellular redox balance by inhibiting thioredoxin reductase and depleting glutathione, contributing to its anticancer effects.[2]
Kevetrin is a small molecule that induces the activation of wild-type p53. Its mechanism involves inducing post-translational modifications of p53, such as phosphorylation at Serine 15, which reduces its interaction with the negative regulator MDM2. This stabilization of p53 leads to the upregulation of its target genes, including p21, resulting in cell cycle arrest and apoptosis. In some contexts, Kevetrin has also been shown to induce apoptosis in a p53-independent manner.
PC14586 is a first-in-class, orally bioavailable small molecule specifically designed to reactivate the p53-Y220C mutant protein. The Y220C mutation creates a druggable surface crevice in the p53 protein. PC14586 binds to this crevice, stabilizing the protein in its wild-type conformation and restoring its transcriptional activity.
Zantrene (bisantrene) is an anthracenyl bishydrazone that primarily acts as a DNA intercalating agent and topoisomerase II inhibitor. While not a direct p53 reactivator in the same vein as the others, some studies suggest it can influence p53 signaling pathways. Its inclusion here is for comparison as an anticancer agent with some reported effects on p53.
Below are diagrams illustrating the proposed signaling pathways for these p53 reactivators.
References
Coti-2: A Promising Candidate to Overcome Chemotherapy Cross-Resistance
London, Ontario - Coti-2, a novel third-generation thiosemicarbazone currently in clinical development, is demonstrating significant potential in overcoming a major hurdle in cancer treatment: acquired resistance and cross-resistance to conventional chemotherapies. Research indicates that cancer cells resistant to standard agents like cisplatin and paclitaxel remain sensitive to this compound, suggesting a distinct mechanism of action that could benefit patients with refractory tumors.[1][2]
This compound is a potent, orally available small molecule that exhibits a dual mechanism of action. It is primarily known for its ability to reactivate mutant p53, a tumor suppressor protein often inactivated in cancer, thereby restoring its function to induce apoptosis in tumor cells.[3][4] Additionally, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often overexpressed in cancer. This multi-targeted approach is believed to contribute to its efficacy and its ability to bypass common resistance mechanisms.
Limited Cross-Resistance with Standard Chemotherapies
A key finding from preclinical studies is that this compound does not appear to share the same resistance pathways as several widely used chemotherapeutic drugs. A study published in PLOS ONE demonstrated that various cancer cell lines made resistant to cisplatin, paclitaxel, and 5-fluorouracil (5-FUdR) showed little to no cross-resistance to this compound. In some cases, paclitaxel-resistant cells were even more sensitive to this compound than their non-resistant counterparts. This suggests that this compound may be an effective treatment option for patients whose tumors have stopped responding to these conventional therapies.
Furthermore, unlike many chemotherapeutic agents, prolonged exposure of cancer cells to this compound did not induce acquired resistance. This is a significant advantage, as the development of resistance is a primary cause of treatment failure in the clinic.
Understanding the Mechanism of this compound Action and Potential Resistance
While this compound shows promise in overcoming resistance to other drugs, research has also identified a potential mechanism of resistance to this compound itself. A study in the Journal of Medicinal Chemistry revealed that resistance to this compound in a specific colon cancer cell line was associated with the overexpression of the ABCC1 efflux transporter. This transporter can expel a complex formed between this compound, copper, and glutathione from the cancer cell, thereby reducing the drug's intracellular concentration and its cytotoxic effect. This finding suggests that cross-resistance might be observed with other thiosemicarbazones that share a similar copper-dependent mechanism, such as Triapine.
The dual mechanism of this compound, however, may provide a way to circumvent this resistance. By simultaneously targeting both the p53 and PI3K/AKT/mTOR pathways, this compound may still exert an anti-tumor effect even if one pathway develops resistance.
Comparative Efficacy of this compound in Chemo-Resistant and Sensitive Cell Lines
The following table summarizes the in vitro efficacy of this compound against various human cancer cell lines, including those with acquired resistance to standard chemotherapies. The data highlights the retained or even enhanced sensitivity of resistant cells to this compound.
| Cell Line | Cancer Type | Resistance to | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | This compound IC50 in Resistant Line (nM) | Reference |
| A549 | Non-Small Cell Lung | Paclitaxel | 5.5 ± 0.7 | 48.2 ± 5.1 | 8.8 | 25.3 ± 3.2 | |
| A549 | Non-Small Cell Lung | Cisplatin | 2.1 ± 0.3 | 12.4 ± 1.8 | 5.9 | 30.1 ± 4.5 | |
| DMS-153 | Small Cell Lung | Paclitaxel | 3.2 ± 0.4 | 21.5 ± 2.9 | 6.7 | 18.9 ± 2.5 | |
| DMS-153 | Small Cell Lung | Cisplatin | 1.8 ± 0.2 | 9.7 ± 1.3 | 5.4 | 22.4 ± 3.1 | |
| SHP-77 | Small Cell Lung | Paclitaxel | 4.1 ± 0.6 | 33.8 ± 4.2 | 8.2 | 21.7 ± 2.8 | |
| SHP-77 | Small Cell Lung | Cisplatin | 2.5 ± 0.3 | 15.1 ± 2.1 | 6.0 | 24.6 ± 3.3 | |
| HeLa | Cervical | 5-FUdR | 1.2 ± 0.2 | 8.9 ± 1.1 | 7.4 | 15.8 ± 2.2 | |
| HN-5a | Head and Neck | Vincristine | 2.8 ± 0.4 | 19.3 ± 2.5 | 6.9 | 28.5 ± 3.9 |
Experimental Protocols
Cell Viability and Drug Resistance Assay
Objective: To determine the cytotoxic effects of this compound and other chemotherapeutic agents and to assess the development of acquired resistance.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, DMS-153, SHP-77) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, cisplatin, or paclitaxel for 72 hours.
-
Viability Assessment: Cell viability was determined using the crystal violet staining method. The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
-
Induction of Resistance: To induce resistance, cells were treated with the IC50 concentration of the respective drug for 4 days. The surviving cells were allowed to recover and expand for 5 days. This cycle of treatment and recovery was repeated for five generations. The IC50 was determined for each generation to assess the emergence of resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for assessing cross-resistance.
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing cross-resistance.
References
- 1. Novel anti-cancer drug this compound synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-cancer drug this compound synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
Coti-2: A Comparative Analysis Against Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
Coti-2, a novel third-generation thiosemicarbazone, is emerging as a promising candidate in the oncology landscape. Its unique mechanism of action, targeting mutant p53 and the PI3K/AKT/mTOR signaling pathway, positions it as a potential therapeutic for a variety of malignancies, including gynecologic cancers and head and neck squamous cell carcinoma (HNSCC). This guide provides a comprehensive comparison of this compound's preclinical and early clinical activity against established standard-of-care treatments, supported by available experimental data.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound exhibits a multi-faceted approach to inhibiting cancer cell growth and survival. Its primary proposed mechanisms include:
-
Reactivation of Mutant p53: The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to uncontrolled cell proliferation. This compound is designed to restore the normal function of these mutated p53 proteins, thereby reactivating the cell's natural tumor suppression capabilities.[1][2]
-
Inhibition of the PI3K/AKT/mTOR Pathway: This signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. This compound has been shown to negatively modulate this pathway, further contributing to its anti-tumor effects.[3]
This dual mechanism suggests that this compound may be effective in a broad range of tumors and could potentially overcome resistance to therapies that target a single pathway.
Preclinical Activity: Head-to-Head Comparisons
In vitro studies have demonstrated the potent anti-proliferative activity of this compound across a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in comparison to standard-of-care chemotherapeutic agents.
Table 1: Comparative IC50 Values in Glioblastoma Cell Lines [4]
| Cell Line | This compound (μM) | Cisplatin (μM) | BCNU (μM) |
| U87-MG | Not Specified | >10 | >100 |
| SNB-19 | Not Specified | >10 | >100 |
Lower IC50 values indicate greater potency.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [5]
| Cell Line | Cancer Type | This compound IC50 (μM) |
| 5637 | Bladder Cancer | 0.526 |
| T24 | Bladder Cancer | 0.532 |
| SW480 | Colon Cancer | 0.56 |
| HNSCC Lines (various) | Head and Neck Squamous Cell Carcinoma | 0.0096 - 0.370 |
Note: Direct comparative IC50 values for standard-of-care drugs in the same studies for all cell lines listed in Table 2 were not consistently available in the searched literature.
In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound. In a PANC-1 human pancreatic tumor xenograft model, the combination of this compound and gemcitabine was more effective at inhibiting tumor growth than either agent alone. Specifically, the combination treatment induced a significant tumor growth inhibition of 71.4% and 83.4% on day 85 relative to treatments with gemcitabine and this compound alone, respectively. Furthermore, in an orthotopic mouse model of oral cancer, the addition of this compound to cisplatin significantly reduced tumor growth.
Synergistic Effects with Standard of Care
A key finding from preclinical research is the synergistic activity of this compound when combined with existing cancer therapies. This suggests that this compound could enhance the efficacy of standard treatments, potentially allowing for lower doses and reduced toxicity.
Studies have shown that combining this compound with taxanes and platins, which are cornerstones of many chemotherapy regimens, leads to enhanced cytotoxic activity and tumor growth inhibition in various human cancer cell lines. Importantly, this combination treatment did not appear to induce drug resistance. In vitro experiments have also demonstrated that this compound enhances the activity of paclitaxel and cisplatin in small cell lung cancer cells.
Clinical Evaluation: The NCT02433626 Trial
This compound has been evaluated in a Phase 1 clinical trial (NCT02433626) as both a monotherapy and in combination with cisplatin for the treatment of advanced and recurrent gynecologic malignancies and HNSCC.
In the gynecologic cancer cohort, 24 patients were treated, and the recommended Phase 2 dose was determined to be 1.0 mg/kg. Of the 15 evaluable patients, 10 showed signs of potential clinical activity, with one patient having stable disease, four with stable target lesions, and five with stable non-target lesions. The most common adverse events were nausea, vomiting, and fatigue.
These early clinical results, while preliminary, are encouraging and support the continued investigation of this compound in further clinical trials.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
References
Safety Operating Guide
Coti-2: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Coti-2, an investigational anticancer agent. Given the nature of this compound as a third-generation thiosemicarbazone and a modulator of critical cellular pathways, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Logistical Information
This compound is an orally available small molecule that has demonstrated potential antineoplastic activity. It is known to function as an activator of mutant p53 protein and an inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] While one Safety Data Sheet (SDS) has classified this compound as not hazardous under the Globally Harmonized System (GHS), its classification as a thiosemicarbazone derivative and its intended use as a cytotoxic agent warrant a cautious approach. Therefore, it is strongly recommended to handle this compound as a potentially hazardous compound and to consult the specific SDS provided by your supplier and your institution's environmental health and safety (EHS) department for definitive guidance.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following minimum PPE should be worn:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to avoid aerosol inhalation.
Operational and Disposal Plans
All materials that come into contact with this compound, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste. Segregation of this waste from regular laboratory trash is critical.
Step-by-Step Disposal Procedure
-
Segregation at the Source: Immediately dispose of all this compound contaminated materials into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. This container should be specifically marked for "Cytotoxic Waste" or "Chemotherapeutic Waste."
-
Waste Container Specifications: Use containers that are color-coded according to your institution's and local regulations for cytotoxic waste (often yellow or purple-lidded).
-
Handling Solid Waste:
-
Carefully transfer solid this compound powder with a dedicated scoop or spatula to minimize dust generation.
-
Wipe down the weighing area and any contaminated surfaces with a suitable deactivating solution (see Decontamination Procedures below).
-
Dispose of all contaminated materials, including weighing paper, wipes, and outer gloves, into the cytotoxic waste container.
-
-
Handling Liquid Waste:
-
Aspirate liquid waste containing this compound. Do not dispose of it down the drain.
-
Collect the liquid waste in a sealed, leak-proof hazardous waste container clearly labeled as "Liquid Cytotoxic Waste" and indicating the presence of this compound.
-
Rinse any contaminated glassware or plasticware with a deactivating solution, and dispose of the rinsate as hazardous liquid waste.
-
-
Decontamination of Surfaces and Equipment:
-
Prepare a decontamination solution. A freshly prepared 10% bleach solution followed by a rinse with 70% ethanol or sterile water is a common practice for decontaminating surfaces that have come into contact with cytotoxic agents. Always check for compatibility of the decontamination solution with the surface material.
-
Wipe the contaminated area in one direction, starting from the least contaminated to the most contaminated area.
-
Dispose of all cleaning materials in the designated cytotoxic waste container.
-
-
Final Disposal:
-
Once the cytotoxic waste container is three-quarters full, securely seal it.
-
Arrange for pickup and disposal by your institution's EHS personnel or a licensed hazardous waste disposal company.
-
Ensure all required waste disposal manifests are completed accurately.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC₅₀ (Clonogenic Survival) | HNSCC PCI13 isogenic cells | 1.4–13.2 nmol/L | [3][4] |
| In Vivo Efficacy (Tumor Growth Inhibition) | SHP-77 SCLC xenograft | Significant inhibition at 3 mg/kg | |
| In Vivo Efficacy (Tumor Growth Inhibition) | HT-29 colorectal tumor xenograft | Significant inhibition at 10 mg/kg |
Signaling Pathway Diagrams
This compound exhibits a dual mechanism of action, impacting both the p53 tumor suppressor pathway and the pro-survival PI3K/AKT/mTOR pathway.
Key Experimental Protocols
The following are summaries of key experimental methodologies cited in the literature for evaluating the efficacy of this compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent.
-
Cell Seeding: Plate a predetermined number of cells (e.g., Head and Neck Squamous Cell Carcinoma - HNSCC cells) in 6-well plates.
-
Treatment: After allowing cells to adhere, expose them to a range of concentrations of this compound (e.g., 0.01–40 nmol/L) for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction of cells for each treatment concentration compared to the untreated control.
In Vivo Xenograft Assay
This protocol evaluates the antitumor activity of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., T24 bladder cancer cells or SHP-77 small cell lung cancer cells) into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 75-100 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound via a relevant route (e.g., intraperitoneal injection at 3 mg/kg) or a vehicle control.
-
Monitoring: Measure tumor volumes with calipers at regular intervals and monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice, excise the tumors, and weigh them. Analyze the differences in tumor growth and final tumor weight between the treatment and control groups.
References
Essential Safety and Logistical Information for Handling Coti-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of Coti-2, an investigational anti-cancer agent. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental results. By providing comprehensive information on laboratory safety and chemical handling, we aim to be your preferred source for operational guidance, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE) and Handling
While some safety data sheets (SDS) for this compound (CAS No. 1039455-84-9) suggest it is not classified as a hazardous substance, others indicate that its toxicological properties have not been fully elucidated. Given that this compound is a potent investigational compound designed to elicit a pharmacological effect, a cautious approach to handling is paramount to minimize exposure risk.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handle in a chemical fume hood | For procedures that may generate dust or aerosols, a fume hood is recommended to prevent inhalation. |
In Vitro Experimental Protocol: Cell Viability Assay
This protocol outlines a common in vitro experiment to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., HNSCC, colorectal, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Prepare a 1.0 mmol/L stock solution of this compound in sterile DMSO. For example, for a 1 mL stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Disposal Plan
As an investigational drug, this compound and all contaminated materials must be disposed of as hazardous waste.
Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., old media from treated cells) in a separate, sealed, and labeled hazardous waste container.
-
-
Sharps:
-
Dispose of any sharps (e.g., needles, serological pipettes) used for handling this compound in a designated sharps container for hazardous waste.
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling this compound.
-
-
Final Disposal:
This compound Mechanism of Action
This compound exhibits a dual mechanism of action, making it a promising anti-cancer agent. It has been shown to reactivate mutant forms of the p53 tumor suppressor protein, restoring its normal function in inducing apoptosis.[4] Additionally, this compound inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[5]
Caption: Dual mechanism of this compound: p53 reactivation and PI3K/AKT/mTOR inhibition.
Quantitative Toxicity Data
A definitive LD50 (Lethal Dose, 50%) for this compound is not currently available. However, preclinical and clinical studies provide some insight into its toxicity profile.
Summary of Observed Toxicities in Preclinical and Clinical Studies:
| Study Type | Organism | Route of Administration | Observed Toxicities | Reference |
| Preclinical | Mice | Intraperitoneal (IP) | At therapeutic doses, no significant weight loss or overt signs of morbidity were observed in a 28-day chronic treatment study. | |
| Phase I Clinical Trial | Human | Oral | Most common adverse events (>10%) included nausea, vomiting, fatigue, abdominal pain, constipation, anemia, dyspnea, anorexia, urinary tract infection, hypokalemia, myalgia, diarrhea, pyrexia, peripheral neuropathy, increased creatinine, and weight loss. Dose-limiting toxicities included abdominal pain, sensory peripheral neuropathy, neuralgia, and myalgia at higher doses. |
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
